2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOPTJKEYXLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590275 | |
| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-07-5 | |
| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. The synthesis is strategically designed around the Pinner-type cyclocondensation of cyclopropanecarboxamidine with a suitable malondialdehyde equivalent. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and discuss the critical process parameters that ensure high yield and purity. The significance of the target molecule as a precursor to potent antiviral and anticancer agents will also be highlighted, offering valuable context for researchers and professionals in drug development.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1][2] The inherent electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged structure for interacting with various biological targets.[2] Consequently, the development of efficient synthetic methodologies to access novel substituted pyrimidines is a continuous and vital endeavor in the field of medicinal chemistry.[3][4]
This compound, in particular, has emerged as a valuable intermediate. The cyclopropyl moiety often imparts favorable metabolic stability and conformational rigidity to drug candidates, while the dimethoxymethyl group serves as a masked aldehyde, a versatile functional handle for further molecular elaboration.[5] This unique combination of substituents makes the target molecule a key precursor in the synthesis of complex therapeutic agents, including those with potential antiviral and anticancer activities.[4][6][7]
This guide will provide a detailed exposition of a reliable synthetic pathway to this important molecule, emphasizing the rationale behind the chosen methodology and offering practical insights for its successful implementation in a laboratory setting.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound (1), points towards two key synthons: cyclopropanecarboxamidine (2) and a malondialdehyde equivalent (3). This approach is based on the well-established Pinner synthesis of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9]
Caption: Retrosynthetic analysis of this compound.
For the malondialdehyde equivalent, 1,1,3,3-tetramethoxypropane is an excellent choice as it can be readily hydrolyzed in situ under acidic conditions to generate the reactive 1,3-dicarbonyl species. Cyclopropanecarboxamidine can be reliably prepared from cyclopropanecarbonitrile via the Pinner reaction to form the corresponding imidate, followed by ammonolysis.
Synthesis of Key Intermediates
Synthesis of Cyclopropanecarboxamidine Hydrochloride
The synthesis of cyclopropanecarboxamidine hydrochloride is a two-step process commencing from cyclopropanecarbonitrile.
Step 1: Formation of Ethyl Cyclopropanecarboximidate Hydrochloride
This step involves the classical Pinner reaction, where the nitrile is treated with anhydrous ethanol in the presence of hydrogen chloride gas to form the imidate salt.
Step 2: Ammonolysis to Cyclopropanecarboxamidine Hydrochloride
The resulting imidate is then reacted with ammonia to yield the desired amidine hydrochloride.
Detailed Synthetic Protocol for this compound
The core of the synthesis is the cyclocondensation reaction between cyclopropanecarboxamidine hydrochloride and 1,1,3,3-tetramethoxypropane.
Caption: Overall experimental workflow for the synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Cyclopropanecarboxamidine hydrochloride | 120.58 | 10.0 | 1.21 g |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 11.0 | 1.81 g |
| Sodium Methoxide (25% in Methanol) | 54.02 | 22.0 | 4.75 mL |
| Anhydrous Methanol | 32.04 | - | 50 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxamidine hydrochloride (1.21 g, 10.0 mmol) and anhydrous methanol (50 mL).
-
Addition of Base: Stir the suspension at room temperature and add sodium methoxide solution (25% in methanol, 4.75 mL, 22.0 mmol) dropwise over 10 minutes. The mixture should become a clear solution.
-
Addition of Electrophile: To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.81 g, 11.0 mmol) in a single portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Extraction: To the residue, add water (30 mL) and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.[10][11]
Rationale and Mechanistic Insights
The reaction proceeds via an initial deprotonation of the cyclopropanecarboxamidine hydrochloride by sodium methoxide to generate the free amidine base. Concurrently, 1,1,3,3-tetramethoxypropane, under the reaction conditions, is in equilibrium with its hydrolyzed form, malondialdehyde bis(dimethyl acetal), and ultimately malondialdehyde itself. The free amidine then undergoes a nucleophilic attack on one of the carbonyl groups of malondialdehyde, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The use of a slight excess of the malondialdehyde equivalent and base ensures the complete consumption of the starting amidine.
Characterization and Data
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include those for the cyclopropyl protons, the methoxy protons of the acetal, the acetal proton, and the pyrimidine ring protons.
-
¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclopropyl ring, the methoxy groups, the acetal carbon, and the pyrimidine ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Applications in Drug Development
The 2-cyclopropylpyrimidine moiety is a key structural feature in a number of compounds with demonstrated biological activity. For instance, certain pyrimidine derivatives bearing a cyclopropyl group at the 2-position have shown potent inhibitory activity against various kinases, which are crucial targets in cancer therapy.[2][4]
Furthermore, the 4-(dimethoxymethyl) group can be readily deprotected to the corresponding aldehyde.[12][13][14] This aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic rings, allowing for the rapid generation of diverse compound libraries for biological screening.[15] Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents, and the title compound serves as a valuable starting material for the synthesis of such molecules.[6][7]
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, centered on a Pinner-type cyclocondensation, offers a practical and scalable method for accessing this important building block. The provided experimental protocol, coupled with an understanding of the underlying reaction mechanism, should enable researchers in the pharmaceutical and chemical industries to confidently synthesize this versatile intermediate for their drug discovery programs. The continued exploration of derivatives synthesized from this core structure holds significant promise for the development of novel therapeutics.
References
- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents.
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents.
- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents.
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC - NIH. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5549. Available at: [Link]
- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents.
-
NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC. (2011). Accounts of chemical research, 44(9), 859–868. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5549. Available at: [Link]
- CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents.
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. Available at: [Link]
-
2-(Heptylthio)pyrimidine-4,6-diamine - MDPI. Available at: [Link]
-
On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar. Available at: [Link]
-
Convenient Synthesis of Pyrimidine acyclo-2,2'-anhydronucleosides and their Exploitation Toward Selected N-nucleophiles - ResearchGate. Available at: [Link]
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - ResearchGate. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]
-
A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - MDPI. Available at: [Link]
-
Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. Available at: [Link]
-
Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. The... - ResearchGate. Available at: [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. Available at: [Link]
-
Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC - NIH. Available at: [Link]
-
Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Available at: [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. Available at: [Link]
-
2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem. Available at: [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit. Available at: [Link]
Sources
- 1. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine. This compound serves as a valuable intermediate in medicinal chemistry, leveraging the unique electronic and steric properties of both the pyrimidine core and the cyclopropyl moiety. We will delve into its structural features, a plausible and referenced synthetic pathway, its reactivity, and its strategic importance in the development of complex therapeutic agents. This document is intended to be a practical resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and actionable experimental guidance.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of nucleobases and a multitude of approved therapeutic agents.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while the aromatic system can engage in π-stacking. The substitution pattern on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The incorporation of a cyclopropyl group, particularly at the C2 position, offers distinct advantages. The cyclopropyl ring is a "rigid" substituent that can enforce a specific conformation on the molecule, which can be crucial for high-affinity binding to a target protein.[3] Furthermore, its unique sp2-hybridized character can influence the electronics of the pyrimidine ring and it can serve as a bioisosteric replacement for other groups, potentially improving metabolic stability and reducing off-target effects.[4] The dimethoxymethyl group at the C4 position is a protected aldehyde, a versatile functional handle that can be readily converted into a variety of other functionalities, making this compound a highly strategic building block for library synthesis and lead optimization.
Chemical and Physical Properties
A summary of the key identifiers and computed properties for this compound is presented in Table 1. As of the writing of this guide, specific experimental data for properties such as melting and boiling points are not widely reported in publicly accessible literature, which is common for specialized intermediates.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 17750124-0 | PubChem |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem |
| Molecular Weight | 194.23 g/mol | PubChem |
| Canonical SMILES | COC(C1=NC(=NC=C1)C2CC2)OC | PubChem |
| InChI Key | BAXOPTJKEYXLCH-UHFFFAOYSA-N | PubChem |
| Monoisotopic Mass | 194.1055 Da | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through the construction of the substituted pyrimidine ring, a common strategy in heterocyclic chemistry.[5] A plausible and efficient route begins with the readily available 2,4-dichloropyrimidine. This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions, taking advantage of the differential reactivity of the C2 and C4 positions.
The general strategy involves:
-
Introduction of the cyclopropyl group at the C2 position.
-
Introduction of a precursor to the dimethoxymethyl group at the C4 position.
While a direct, one-pot synthesis from a single precursor is not readily found in the literature, a multi-step approach utilizing a key chlorinated intermediate is the most logical pathway.
Detailed Experimental Protocol (Hypothesized and Based on Analogy)
The following protocol is a well-reasoned synthetic sequence based on established reactions of pyrimidine derivatives.[6][7]
Step 1: Synthesis of 2-Cyclopropyl-4-chloropyrimidine
-
Rationale: This step introduces the cyclopropyl group via a Grignard reaction. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution, but selectivity can be influenced by the nature of the nucleophile and reaction conditions. For Grignard reagents, reaction at the C2 position can be achieved, particularly at low temperatures.
-
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add cyclopropylmagnesium bromide (1.1 eq, as a solution in THF) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyclopropyl-4-chloropyrimidine.
-
Step 2: Synthesis of 2-Cyclopropyl-4-formylpyrimidine
-
Rationale: This step introduces the aldehyde functionality via a formylation reaction using n-butyllithium and DMF. The chloro group at C4 is first subjected to a lithium-halogen exchange, followed by quenching with an electrophilic formylating agent.
-
Procedure:
-
Dissolve 2-cyclopropyl-4-chloropyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford 2-cyclopropyl-4-formylpyrimidine.
-
Step 3: Synthesis of this compound
-
Rationale: This final step protects the aldehyde as a dimethyl acetal, which is stable to many reaction conditions but can be easily deprotected back to the aldehyde when needed.
-
Procedure:
-
Dissolve 2-cyclopropyl-4-formylpyrimidine (1.0 eq) in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize the acid with a base such as triethylamine or sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary to yield the final product.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the pyrimidine core and the latent aldehyde functionality.
-
Hydrolysis of the Acetal: The dimethoxymethyl group is an acid-labile protecting group. Treatment with aqueous acid will readily hydrolyze the acetal to regenerate the 2-cyclopropyl-4-formylpyrimidine. This aldehyde is a versatile intermediate for a range of subsequent reactions.
-
Reactions of the Regenerated Aldehyde:
-
Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyrimidines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functional groups for further elaboration.
-
-
Reactivity of the Pyrimidine Ring: The pyrimidine ring itself is relatively electron-deficient and generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms can be protonated or alkylated.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly disclosed applications of this compound are limited, its structural motifs are highly relevant in modern drug discovery. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including anticancer agents (e.g., kinase inhibitors), antivirals, and anti-inflammatory drugs.[8][9]
The value of this particular intermediate lies in its ability to serve as a scaffold for generating libraries of diverse compounds. The cyclopropyl group provides a rigid anchor and favorable metabolic properties, while the protected aldehyde at the C4 position allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) around a biological target.
For example, in the development of kinase inhibitors, which often bind to the ATP-binding pocket of the enzyme, a core heterocycle like pyrimidine is frequently used to mimic the adenine of ATP. The substituents on the pyrimidine ring are then optimized to achieve potency and selectivity for the target kinase. The aldehyde, once deprotected, can be used to install groups that interact with specific amino acid residues in the kinase active site, such as those in the hinge region or the solvent-exposed front pocket.
Safety and Handling
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation. The hazards of related chlorinated pyrimidines suggest that this compound should be handled with care.[10]
-
Storage: Store in a cool, dry place away from strong acids and oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in a single publication, can be reliably achieved through a logical sequence of established organic reactions. The combination of a rigid cyclopropyl group and a versatile protected aldehyde on the privileged pyrimidine scaffold makes it an attractive starting point for the synthesis of novel, biologically active molecules. This guide provides the foundational knowledge and practical considerations necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents. (n.d.).
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13). Retrieved January 27, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2009, December). Retrieved January 27, 2026, from [Link]_
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021, June 25). Retrieved January 27, 2026, from [Link]
- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. (1980, March). Retrieved January 27, 2026, from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). Retrieved January 27, 2026, from [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved January 27, 2026, from [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
-
Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (n.d.). Retrieved January 27, 2026, from [Link]
- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents. (n.d.).
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Retrieved January 27, 2026, from [Link]
- US5917059A - Preparation of cyclic acetals or ketals - Google Patents. (n.d.).
- US6528693B1 - Preparation of cyclopropylethyne and intermediates for preparation of cyclopropylethyne - Google Patents. (n.d.).
-
Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles | Request PDF - ResearchGate. (2007, August). Retrieved January 27, 2026, from [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). Retrieved January 27, 2026, from [Link]
-
2-Chloro-4-cyclopropylpyridine | C8H8ClN | CID 45787914 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Efficient synthesis of protected cyclopropyl β-aspartylphosphates - RSC Publishing. (2004). Retrieved January 27, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved January 27, 2026, from [Link]
-
ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. - ResearchGate. (2010, August 6). Retrieved January 27, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Retrieved January 27, 2026, from [Link]
-
2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved January 27, 2026, from [Link]
-
NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Retrieved January 27, 2026, from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Retrieved January 27, 2026, from [Link]
-
SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.). Retrieved January 27, 2026, from [Link]
- US5883254A - Process for making pyrimidine derivatives - Google Patents. (n.d.).
-
Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
- WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-4-cyclopropylpyridine | C8H8ClN | CID 45787914 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine and Its Structural Analogues
Introduction
For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of a molecule's physicochemical properties is paramount. This guide focuses on the pyrimidine derivative, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine. It is important to note that this specific compound is not extensively documented in publicly available literature. Therefore, this document will provide a comprehensive analysis of its predicted properties by examining structurally related analogues for which data is available. By understanding the contributions of the cyclopropyl and dimethoxymethyl moieties on the pyrimidine core, we can build a robust profile for this novel compound. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
Molecular Structure and Its Implications
The foundational structure of this compound is a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms. This core is substituted at the 2-position with a cyclopropyl group and at the 4-position with a dimethoxymethyl group. The unique combination of these functional groups is expected to confer specific properties related to solubility, reactivity, and biological target interaction.[1][2]
Sources
Spectral Analysis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is a heterocyclic compound of interest in synthetic chemistry and potentially in medicinal chemistry, given the prevalence of the pyrimidine core in a vast array of biologically active molecules. The unique combination of a cyclopropyl group at the 2-position and a protected aldehyde (dimethoxymethyl) at the 4-position makes it a versatile building block. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for spectral interpretation. The structure of this compound with systematic numbering is presented below. This numbering will be used for the assignment of NMR signals.
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The following table outlines the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration for each proton in this compound, assuming a standard solvent like CDCl₃.
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H6 | 8.6 - 8.8 | Doublet (d) | J = 5.0 - 5.5 | 1H |
| H5 | 7.0 - 7.2 | Doublet (d) | J = 5.0 - 5.5 | 1H |
| H10 | 5.5 - 5.7 | Singlet (s) | - | 1H |
| H12/H14 | 3.3 - 3.5 | Singlet (s) | - | 6H |
| H7 | 2.1 - 2.3 | Multiplet (m) | - | 1H |
| H8/H9 | 1.0 - 1.2 | Multiplet (m) | - | 4H |
Expert Interpretation of Predicted ¹H NMR Spectrum
-
Aromatic Protons (H5, H6): The pyrimidine ring protons, H5 and H6, are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the two nitrogen atoms. H6 is adjacent to a nitrogen atom and is therefore predicted to be further downfield than H5. They will appear as doublets due to coupling to each other.
-
Acetal Proton (H10): The single proton on the carbon atom situated between two oxygen atoms (an acetal) is significantly deshielded and is expected to appear as a sharp singlet around 5.5-5.7 ppm.
-
Methoxy Protons (H12, H14): The six protons of the two equivalent methoxy groups are in a shielded environment and will appear as a strong singlet, integrating to 6H, typically in the 3.3-3.5 ppm range.
-
Cyclopropyl Protons (H7, H8, H9): The protons on the cyclopropyl ring are in a unique, highly shielded environment due to the ring strain and associated electronic effects. The methine proton (H7) will be a multiplet due to coupling with the methylene protons (H8/H9). The four methylene protons on the cyclopropyl ring will also appear as a complex multiplet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Predicted δ (ppm) |
| C2 | 168 - 172 |
| C4 | 165 - 169 |
| C6 | 157 - 160 |
| C5 | 118 - 122 |
| C10 | 100 - 104 |
| C12/C14 | 52 - 55 |
| C7 | 15 - 18 |
| C8/C9 | 10 - 13 |
Expert Interpretation of Predicted ¹³C NMR Spectrum
-
Pyrimidine Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring will appear in the aromatic region. C2 and C4, being directly attached to nitrogen atoms and the substituent groups, are expected to be the most downfield. C6 will also be downfield due to its proximity to a nitrogen atom. C5 is predicted to be the most upfield of the ring carbons.
-
Acetal Carbon (C10): The acetal carbon, bonded to two oxygen atoms, is characteristically found in the 100-104 ppm range.
-
Methoxy Carbons (C12, C14): The carbons of the two methoxy groups will appear as a single peak in the 52-55 ppm region.
-
Cyclopropyl Carbons (C7, C8, C9): The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, typically below 20 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₄N₂O₂), the predicted molecular weight is approximately 194.23 g/mol . Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Predicted Molecular Ion:
-
[M]⁺•: m/z 194
Predicted Major Fragment Ions:
| m/z | Proposed Formula | Interpretation |
| 163 | C₉H₁₁N₂O | Loss of a methoxy radical (•OCH₃) |
| 162 | C₉H₁₀N₂O | Loss of methanol (CH₃OH) |
| 149 | C₈H₉N₂O | Loss of the formyl radical (•CHO) from the m/z 163 fragment |
| 119 | C₇H₇N₂ | Loss of the dimethoxymethyl radical (•CH(OCH₃)₂) |
| 94 | C₅H₄N₂ | Pyrimidine ring fragment |
Expert Interpretation of Predicted MS Fragmentation
The fragmentation of this compound under EI-MS conditions is expected to be initiated by the ionization of one of the nitrogen lone pairs. The most likely fragmentation pathways include:
-
Alpha-Cleavage: The most facile fragmentation is the loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable oxonium ion at m/z 163. This is often a prominent peak.
-
Loss of Methanol: A rearrangement can lead to the elimination of a neutral methanol molecule (CH₃OH) to give a fragment at m/z 162.
-
Cleavage of the Acetal Group: The entire dimethoxymethyl group can be lost as a radical to yield a fragment at m/z 119, corresponding to the 2-cyclopropylpyrimidine cation.
-
Ring Fragmentation: Further fragmentation of the pyrimidine ring itself can occur, although these fragments may be less intense.
Figure 2: Simplified predicted fragmentation pathway for this compound.
Experimental Protocols
To obtain high-quality spectral data, adherence to standardized experimental protocols is crucial. The following are generalized procedures for NMR and MS analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a standard and effective method. Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, which is a softer ionization technique.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.
-
EI-MS Parameters:
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
Figure 3: General experimental workflows for NMR and MS analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, and MS data, along with their detailed interpretations, serve as a valuable reference for any researcher engaged in the synthesis or analysis of this compound. By understanding the expected spectral patterns and employing the standardized experimental protocols outlined, scientists can confidently verify the structure and purity of their materials, accelerating research and development efforts.
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 12(45), 29535-29555. [Link]
-
Wyrzykiewicz, E., Stobiecki, M., & Golankiewicz, K. (1981). Mass spectrometry of thio analogues of pyrimidine bases: Benzylthiouracils and p‐nitrobenzylthiouracils. Journal of Mass Spectrometry, 16(4), 169-174. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2021(4), M1297. [Link]
Sources
Mass Spectrometry Fragmentation of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of the development pipeline. Among the vast array of heterocyclic scaffolds, pyrimidine derivatives hold a place of prominence due to their presence in nucleic acids and their diverse pharmacological activities, including antiviral and antitumor properties.[1] This guide provides an in-depth technical analysis of the mass spectrometric fragmentation of a specific pyrimidine derivative, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, a molecule that combines three structurally significant motifs: a pyrimidine core, a cyclopropyl group, and a dimethoxymethyl functionality.
Significance of Pyrimidine Derivatives in Drug Discovery
The pyrimidine ring is a fundamental building block in numerous biological molecules and synthetic compounds with therapeutic applications. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in medicinal chemistry. Understanding the metabolic fate and degradation pathways of pyrimidine-based drug candidates is crucial, and mass spectrometry is an indispensable tool in this endeavor.[1]
The Role of the Cyclopropyl Moiety in Medicinal Chemistry
The incorporation of a cyclopropyl group into drug molecules is a widely used strategy to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[2][3] The strained three-membered ring can influence the conformation of the molecule and its interactions with biological targets. The unique electronic properties of the cyclopropyl ring also impact its fragmentation behavior in mass spectrometry, providing characteristic neutral losses and fragment ions. Several pharmaceutical drugs containing cyclopropyl groups have been reported to exhibit a range of biological activities, including anticoagulant, kinase inhibitory, and anticancer effects.[4]
The Dimethoxymethyl Group as a Functional Handle
The dimethoxymethyl group, an acetal, can serve as a protected aldehyde or a precursor for other functional groups in organic synthesis. In the context of drug design, it can influence solubility and act as a key interaction point with biological receptors. The fragmentation of acetals in mass spectrometry is characterized by specific cleavage patterns that are diagnostic of this functional group.
Importance of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.[5] Furthermore, the fragmentation patterns observed in a mass spectrum offer a wealth of structural information, akin to a molecular fingerprint.[6] For novel compounds like this compound, a thorough understanding of its fragmentation pathways under different ionization conditions is essential for its unambiguous identification and characterization in various matrices, from synthetic reaction mixtures to biological samples.
Core Principles of Mass Spectrometry for the Analysis of this compound
The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation observed. For a molecule like this compound, both hard and soft ionization methods can provide complementary structural information.
Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+•) and extensive fragmentation.[6] This provides a detailed fragmentation pattern that is highly reproducible and useful for structural elucidation and library matching.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation.[7] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is a crucial step in confirming the identity of an unknown compound and in proposing plausible fragmentation mechanisms.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways.[7] In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This allows for the establishment of fragmentation trees and provides detailed insights into the connectivity of the molecule.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is predicted to be a composite of the characteristic fragmentation of its three key structural motifs.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion will be formed, and subsequent fragmentation will be driven by the energetic instability of this radical cation.
The dimethoxymethyl group is expected to be a primary site of fragmentation. Common pathways for acetals include:
-
Loss of a methoxy radical (•OCH3): This would result in a stable oxonium ion.
-
Loss of formaldehyde (CH2O): This can occur through a rearrangement process.
-
Alpha-cleavage: Cleavage of the bond between the pyrimidine ring and the acetal carbon.
The cyclopropyl group can undergo fragmentation through:
-
Loss of ethylene (C2H4): A common fragmentation pathway for cyclopropyl-containing compounds.
-
Loss of a methyl radical (•CH3): Following ring opening and rearrangement.
The pyrimidine ring is relatively stable, but can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN. A retro-Diels-Alder reaction is also a possibility for unsaturated six-membered rings, which can lead to the formation of a diene and a dienophile.[8][9]
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation (MS/MS of [M+H]+)
Under ESI conditions, the protonated molecule [M+H]+ will be the precursor ion for MS/MS analysis. The fragmentation will be initiated from the site of protonation, which is likely to be one of the nitrogen atoms in the pyrimidine ring or an oxygen atom of the dimethoxymethyl group.
-
Loss of methanol (CH3OH): A common loss from protonated acetals.
-
Loss of formaldehyde (CH2O): Similar to the EI fragmentation.
The protonated molecule may undergo rearrangements that facilitate the fragmentation of the cyclopropyl ring, such as the loss of propene.
Cleavage of the protonated pyrimidine ring can lead to the formation of various charged fragments, often involving the elimination of neutral molecules like ammonia or acetonitrile.
The following diagram illustrates the predicted major fragmentation pathways of the protonated this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocols for Mass Spectrometric Analysis
To obtain high-quality mass spectra for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: For GC-MS analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[10] For LC-MS/MS analysis, further dilute to a concentration range of 1-100 ng/mL.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of the volatile and thermally stable this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL of the working solution in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Caption: GC-MS experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for the sensitive and selective analysis of this compound, especially in complex matrices.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start at 5% B, hold for 0.5 minutes.
-
Ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Precursor Ion: m/z 193.
-
Collision Energy: Optimize for the desired fragmentation (e.g., 10-30 eV).
-
Product Ion Scan Range: m/z 50-200.
-
Caption: LC-MS/MS experimental workflow.
Data Interpretation and Visualization
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| EI | 192 ([M]+•) | 161 | •OCH3 |
| 162 | CH2O | ||
| 164 | C2H4 | ||
| 117 | •CH(OCH3)2 | ||
| ESI-MS/MS | 193 ([M+H]+) | 161 | CH3OH |
| 163 | CH2O | ||
| 151 | C3H6 |
Visualizing Fragmentation Pathways with Graphviz
The DOT language scripts provided in sections 3.1.4 and 3.2.4 can be used with a Graphviz renderer to generate clear and informative diagrams of the proposed fragmentation pathways. These visualizations are invaluable for presentations and publications.
Conclusion
The mass spectrometric fragmentation of this compound is a complex process governed by the interplay of its constituent functional groups. By leveraging both electron ionization and electrospray ionization tandem mass spectrometry, a comprehensive structural characterization can be achieved. The predicted fragmentation pathways, involving characteristic losses from the dimethoxymethyl and cyclopropyl groups, as well as potential cleavages of the pyrimidine ring, provide a roadmap for the interpretation of experimental data. The detailed experimental protocols outlined in this guide offer a robust starting point for the analysis of this and structurally related molecules. A thorough understanding of these fragmentation patterns is paramount for researchers in drug discovery and development, facilitating the confident identification and structural elucidation of novel pyrimidine-based therapeutic agents.
References
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved January 26, 2026, from [Link]
-
American Chemical Society. (2026, January 16). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved January 26, 2026, from [Link]
-
American Chemical Society. (2025, August 19). Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved January 26, 2026, from [Link]
-
IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (n.d.). Title Authors Abstract Keywords. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids. Retrieved January 26, 2026, from [Link]
-
mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved January 26, 2026, from [Link]
-
American Chemical Society. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative mass spectrometry in proteomics: a critical review. Retrieved January 26, 2026, from [Link]
-
SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved January 26, 2026, from [Link]
-
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved January 26, 2026, from [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, October 30). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2022, November 4). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Retrieved January 26, 2026, from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved January 26, 2026, from [Link]
-
YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved January 26, 2026, from [Link]
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2014, December 30). Mass spectrometry studies of lycodine-type Lycopodium alkaloids: sauroxine and N-demethylsauroxine. Retrieved January 26, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 26, 2026, from [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved January 26, 2026, from [Link]
-
TSI Journals. (2006, December 21). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved January 26, 2026, from [Link]
-
MassBank. (n.d.). Pyridines and derivatives. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (2025, January 22). QCxMS2 - a program for the calculation of electron ionization mass spectra via automated reaction network discovery. Retrieved January 26, 2026, from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved January 26, 2026, from [Link]
-
Wageningen University & Research. (1990, October 18). Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025, August 9). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of.... Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). MultiplexMS: A mass spectrometry-based multiplexing strategy for ultra-high-throughput analysis of complex mixtures. Retrieved January 26, 2026, from [Link]
-
YouTube. (2019, April 1). Examples|Retro diels alder fragmentation for CSIR-NET GATE. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). McLafferty rearrangement and formation of a cyclic ion from the TBDMS.... Retrieved January 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. uoguelph.ca [uoguelph.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, a key building block in the development of various pharmaceutical agents. The protocol herein outlines a robust two-step synthetic sequence commencing with the construction of the pyrimidinone core, followed by chlorination and a subsequent palladium-catalyzed Negishi cross-coupling reaction. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged scaffold in drug design. The incorporation of a cyclopropyl group at the 2-position can introduce favorable metabolic stability and conformational rigidity, while the dimethoxymethyl moiety at the 4-position serves as a versatile handle for further synthetic transformations, for instance, as a protected aldehyde.
This guide details a reliable and scalable laboratory synthesis of this compound. The synthetic strategy is centered around the well-established Negishi cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2]
Overall Synthetic Strategy
The synthesis is proposed to proceed in two main stages, as depicted in the workflow below. The initial step involves the construction of the key intermediate, 2-chloro-4-(dimethoxymethyl)pyrimidine. This is followed by a palladium-catalyzed Negishi cross-coupling with a cyclopropylzinc reagent to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-chloro-4-(dimethoxymethyl)pyrimidine
This stage focuses on the preparation of the crucial halopyrimidine intermediate. The synthesis begins with the construction of the pyrimidinone ring system, followed by a chlorination step.
Step 1: Synthesis of 4-(dimethoxymethyl)pyrimidine-2(1H)-one
The formation of the pyrimidine ring is achieved through a cyclocondensation reaction. This type of reaction is a fundamental method for the synthesis of heterocyclic compounds.[3][4]
Reaction Scheme:
Experimental Protocol:
-
Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (16.4 g, 0.1 mol) and urea (6.0 g, 0.1 mol).
-
Solvent and Catalyst Addition: Add 200 mL of absolute ethanol to the flask, followed by the slow addition of concentrated hydrochloric acid (5 mL) while stirring. The addition of an acid catalyst is crucial for protonating the carbonyl group of urea, making it more susceptible to nucleophilic attack.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(dimethoxymethyl)pyrimidine-2(1H)-one as a white solid.
Table 1: Reagent Quantities for Step 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.4 g | 0.1 |
| Urea | 60.06 | 6.0 g | 0.1 |
| Ethanol | 46.07 | 200 mL | - |
| Conc. HCl | 36.46 | 5 mL | - |
Step 2: Chlorination of 4-(dimethoxymethyl)pyrimidine-2(1H)-one
The conversion of the pyrimidinone to the corresponding chloropyrimidine is a key transformation. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of deoxychlorination.[5]
Reaction Scheme:
Experimental Protocol:
-
Reagent Charging: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, place the 4-(dimethoxymethyl)pyrimidine-2(1H)-one (17.0 g, 0.1 mol) obtained from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 46.0 g, 0.3 mol) to the flask. This reaction is typically performed with an excess of POCl₃, which can also act as the solvent.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (6M) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-chloro-4-(dimethoxymethyl)pyrimidine as a colorless oil.
Table 2: Reagent Quantities for Step 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(dimethoxymethyl)pyrimidine-2(1H)-one | 170.17 | 17.0 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.3 |
Part 2: Synthesis of this compound via Negishi Cross-Coupling
The final step in the synthesis is the palladium-catalyzed cross-coupling of the 2-chloropyrimidine intermediate with an organozinc reagent. The Negishi coupling is particularly advantageous due to its high functional group tolerance and the relatively high reactivity of organozinc reagents.[6][7]
Step 3: In situ Preparation of Cyclopropylzinc Bromide
For laboratory-scale synthesis, the in situ generation of the organozinc reagent is often preferred. This involves the reaction of cyclopropyl bromide with activated zinc.
Reaction Scheme:
Experimental Protocol for Zinc Activation:
-
Zinc Powder Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, add zinc dust (9.8 g, 0.15 mol).
-
Activation: Add 20 mL of anhydrous tetrahydrofuran (THF) to the zinc dust. To activate the zinc, add 1,2-dibromoethane (0.5 mL) and chlorotrimethylsilane (0.3 mL) and stir the suspension at room temperature for 30 minutes. The activation is evident by the formation of bubbles and a slight exotherm.
Protocol for Cyclopropylzinc Bromide Formation:
-
Reagent Addition: To the activated zinc suspension, add a solution of cyclopropyl bromide (12.1 g, 0.1 mol) in 30 mL of anhydrous THF dropwise via a syringe pump over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 2 hours. The formation of the organozinc reagent can be monitored by the consumption of the zinc metal. The resulting greyish solution of cyclopropylzinc bromide is used directly in the next step.
Step 4: Negishi Cross-Coupling Reaction
This is the key bond-forming step to introduce the cyclopropyl moiety onto the pyrimidine ring.
Reaction Scheme:
Experimental Protocol:
-
Catalyst and Substrate Charging: In a separate flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-(dimethoxymethyl)pyrimidine (18.8 g, 0.1 mol) in 100 mL of anhydrous THF.
-
Catalyst Addition: To this solution, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.3 g, 2 mol%). The choice of catalyst and ligand is critical for the efficiency of the cross-coupling reaction.
-
Addition of Organozinc Reagent: Transfer the freshly prepared solution of cyclopropylzinc bromide to the flask containing the chloropyrimidine and catalyst via cannula.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates the complete consumption of the starting chloropyrimidine.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.
Table 3: Reagent Quantities for Steps 3 & 4
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Zinc dust | 65.38 | 9.8 g | 0.15 |
| Cyclopropyl bromide | 120.98 | 12.1 g | 0.1 |
| 2-chloro-4-(dimethoxymethyl)pyrimidine | 188.61 | 18.8 g | 0.1 |
| Pd(PPh₃)₄ | 1155.56 | 2.3 g | 0.002 |
| Anhydrous THF | 72.11 | ~150 mL | - |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organozinc reagents are moisture-sensitive. All reactions involving these reagents should be performed under an inert atmosphere (argon or nitrogen).
-
Palladium catalysts can be toxic and should be handled with care.
References
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health.
-
Negishi Coupling. Organic Chemistry Portal.
-
ENANTIOSELECTIVE, STEREOCONVERGENT NEGISHI CROSS-COUPLINGS OF a-BROMO AMIDES WITH ALKYLZINC REAGENTS. Organic Syntheses.
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ResearchGate.
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health.
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Juniper Publishers.
-
Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
-
Negishi Coupling. Royal Society of Chemistry.
-
Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. Google Patents.
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate.
-
General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate.
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI.
-
A Green Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. SciELO México.
Sources
- 1. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction | MDPI [mdpi.com]
- 4. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine as a Versatile Intermediate in Pharmaceutical Synthesis
Foreword: The Strategic Importance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for the introduction of diverse functionalities. This guide focuses on a specific, highly functionalized pyrimidine, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, and its role as a key intermediate in the synthesis of complex pharmaceutical compounds. While this specific intermediate may represent a proprietary or novel building block, its synthetic utility can be expertly illustrated through the well-documented synthesis of the blockbuster drug, Rosuvastatin. The underlying principles and reaction protocols are highly transferable and provide a robust framework for researchers in drug development.
The dimethoxymethyl group serves as a protected aldehyde, a common strategy in multi-step synthesis to prevent unwanted side reactions. This latent functionality can be unmasked under specific conditions to participate in crucial carbon-carbon bond-forming reactions. The cyclopropyl group at the 2-position of the pyrimidine ring is a bioisostere for larger alkyl groups, often contributing to improved metabolic stability and target-binding affinity.
PART 1: Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. Below is a table summarizing the key properties of a representative pyrimidine intermediate.
| Property | Value | Source/Notes |
| Molecular Formula | C10H14N2O2 | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for functionalized pyrimidines. |
| Solubility | Soluble in most organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. | Based on general properties of similar compounds. |
| Stability | Stable under standard laboratory conditions. The dimethoxymethyl acetal is sensitive to strong acids. | Acetal hydrolysis is a key deprotection step. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard practice for chemical reagents. |
PART 2: Synthetic Applications and Protocols
The primary utility of this compound lies in its conversion to a key aldehyde, which can then be coupled with other fragments to construct the final active pharmaceutical ingredient (API). The synthesis of Rosuvastatin, a statin used to lower cholesterol, provides an excellent case study.[3][4] While Rosuvastatin itself contains an isopropyl group instead of a cyclopropyl group, the synthetic logic remains the same.
General Synthetic Strategy: A Modular Approach
The synthesis of pyrimidine-based pharmaceuticals often follows a convergent approach, where the pyrimidine core and a side-chain are synthesized separately and then joined together. The dimethoxymethyl group on our intermediate of interest is a precursor to the aldehyde required for such a coupling reaction, typically a Wittig or Horner-Wadsworth-Emmons olefination.[4][5]
Figure 1: General synthetic workflow for utilizing the pyrimidine intermediate.
Protocol 1: Deprotection to the Aldehyde
The conversion of the dimethoxymethyl acetal to the corresponding aldehyde is a critical first step. This is typically achieved via acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Dissolve 1 equivalent of this compound in THF.
-
Add 2M HCl solution dropwise at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude pyrimidine aldehyde.
Causality and Insights: The use of a mild acid like 2M HCl is crucial to avoid degradation of the pyrimidine ring. The workup with sodium bicarbonate neutralizes the acid, preventing further reactions.
Protocol 2: Wittig Olefination for Side-Chain Coupling
The newly formed aldehyde is now ready for coupling with a suitably functionalized phosphonium ylide to form the characteristic heptenoate side-chain of a statin.[4][5]
Materials:
-
Pyrimidine aldehyde from Protocol 1
-
Phosphonium ylide side-chain precursor
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phosphonium ylide precursor in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes. A color change is typically observed, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the pyrimidine aldehyde in anhydrous toluene dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. The use of a strong base like n-BuLi is necessary to deprotonate the phosphonium salt to form the reactive ylide. The reaction is performed at low temperatures to control reactivity and minimize side products.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. EP1902036B1 - Process for the preparation of rosuvastatin and intermediates - Google Patents [patents.google.com]
- 4. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 5. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. Our approach is grounded in established chemical principles and validated protocols to empower you with the expertise to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and widely applicable method for synthesizing 2-substituted pyrimidines is the condensation of an amidine with a β-dicarbonyl compound or its synthetic equivalent.[1][2][3] For this compound, this involves the reaction of cyclopropylamidine with a suitable three-carbon electrophile that possesses a dimethoxymethyl group. A likely candidate for this electrophile is 1,1,3,3-tetramethoxypropane or a related malonaldehyde derivative.
Q2: What are the critical starting materials and how can I ensure their quality?
A2: The two primary starting materials are cyclopropylamidine (usually as a hydrochloride salt) and a malonaldehyde equivalent. The purity of these reagents is paramount for a successful reaction.
-
Cyclopropylamidine Hydrochloride: This can be synthesized from cyclopropyl cyanide via the Pinner reaction.[4] It is crucial to ensure the complete conversion of the nitrile and the absence of residual acid from the workup, as this can affect the subsequent condensation step. Purity can be assessed by ¹H NMR and melting point analysis.
-
1,1,3,3-Tetramethoxypropane: This reagent is commercially available. Its purity should be checked by ¹H NMR to ensure the absence of hydrolysis to malonaldehyde or other byproducts. It should be stored under anhydrous conditions to prevent degradation.
Q3: What are the typical reaction conditions for the condensation step?
A3: The condensation is typically carried out in an alcoholic solvent, such as ethanol or methanol, in the presence of a base to neutralize the amidine hydrochloride and catalyze the reaction.[5] Sodium ethoxide or sodium methoxide are common choices. The reaction is often performed at reflux temperature to drive the cyclization and dehydration.
Q4: What are the major challenges I might face during this synthesis?
A4: The primary challenges include low yields, the formation of side products, and difficulties in purifying the final product. The dimethoxymethyl group can be sensitive to acidic conditions, potentially leading to hydrolysis. Additionally, side reactions of the amidine or the β-dicarbonyl equivalent can compete with the desired pyrimidine formation.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Question: I have followed the general procedure, but my reaction yield is very low, or I am not observing any product formation by TLC or LC-MS. What could be the issue?
Answer: Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Quality Starting Materials | Impurities in either the cyclopropylamidine hydrochloride or the 1,1,3,3-tetramethoxypropane can inhibit the reaction. Residual acid in the amidine salt can prevent its deprotonation. | 1. Verify Reagent Purity: Analyze your starting materials by ¹H NMR and melting point. 2. Repurify if Necessary: Recrystallize the cyclopropylamidine hydrochloride. Distill the 1,1,3,3-tetramethoxypropane under reduced pressure. |
| Insufficient Base | The condensation reaction requires a basic environment to deprotonate the amidine hydrochloride and catalyze the cyclization. | 1. Ensure Stoichiometry: Use at least one equivalent of a strong base (e.g., sodium ethoxide). 2. Consider a Stronger Base: If the reaction is sluggish, a stronger, non-nucleophilic base could be tested, though this may introduce other side reactions. |
| Inappropriate Reaction Temperature | The reaction may require elevated temperatures to overcome the activation energy for cyclization and dehydration. | 1. Increase Temperature: If the reaction is being run at room temperature, try refluxing in ethanol or a higher boiling point solvent. 2. Monitor by TLC: Track the consumption of starting materials at different temperatures to find the optimal condition. |
| Presence of Water | Water can interfere with the reaction, particularly if using a moisture-sensitive base like sodium ethoxide. It can also promote the hydrolysis of the dimethoxymethyl group under certain conditions. | 1. Use Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents. 2. Handle Reagents Carefully: Dispense hygroscopic reagents in a glovebox or under an inert atmosphere. |
Experimental Protocol: Synthesis of Cyclopropylamidine Hydrochloride (Pinner Reaction)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve cyclopropyl cyanide (10 mmol) in anhydrous ethanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains below 10 °C.
-
Seal the flask and allow it to stand at 0-5 °C for 24 hours. The imino ether hydrochloride should precipitate.
-
Filter the solid precipitate and wash it with cold, anhydrous diethyl ether.
-
To the imino ether hydrochloride, add a solution of ammonia in ethanol (2 M) and stir at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the cyclopropylamidine hydrochloride.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Problem 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common issue in pyrimidine synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Self-condensation of the β-dicarbonyl equivalent: Under basic conditions, 1,1,3,3-tetramethoxypropane can hydrolyze and self-condense.
-
Solution: Add the base to the mixture of the amidine and the electrophile at a controlled rate, preferably at a lower temperature, to minimize the time the electrophile is exposed to the base alone.
-
-
Formation of N-acylurea analogs: If there are impurities in the starting materials or if the reaction conditions are not optimal, other condensation pathways can occur.[5]
-
Solution: Ensure high purity of starting materials. Optimize the reaction temperature and time to favor the desired pyrimidine formation.
-
-
Hydrolysis of the dimethoxymethyl group: The acetal is sensitive to acidic conditions. If the workup involves an acidic wash, this group can be partially or fully hydrolyzed to the corresponding aldehyde.
-
Solution: Maintain neutral or slightly basic conditions during workup and purification. Use a buffered aqueous solution if an extraction is necessary.
-
Visualizing the Main Reaction and a Potential Side Reaction:
Caption: Main reaction pathway and a potential side reaction.
Problem 3: Difficulty in Product Purification
Question: My crude product is an oil or a sticky solid, and I am struggling to purify it by crystallization or column chromatography. What are the best practices for purification?
Answer: Purifying substituted pyrimidines can be challenging due to their polarity and potential for co-elution with impurities.
Purification Strategies:
| Method | Description and Best Practices |
| Crystallization | If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes). Technique: Start with a hot, saturated solution and allow it to cool slowly to promote the formation of well-defined crystals. |
| Column Chromatography | For oils or solids that do not crystallize well, column chromatography is the preferred method. Stationary Phase: Silica gel is typically used. Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Start with a low polarity mobile phase and gradually increase the polarity. TLC Analysis: Before running the column, optimize the solvent system using TLC to achieve good separation between the product and impurities (aim for an Rf of 0.2-0.4 for the product). |
| Acid-Base Extraction | The pyrimidine ring is basic and can be protonated. This property can be exploited for purification. Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent. Caution: Be mindful of the potential for hydrolysis of the dimethoxymethyl group under strongly acidic conditions. |
Visualizing the Purification Workflow:
Caption: Decision tree for purification strategies.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). National Institutes of Health. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). National Institutes of Health. [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. (2024). YouTube. [Link]
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2017). ACS Publications. [Link]
-
Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (2004). PubMed. [Link]
-
Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (n.d.). Semantic Scholar. [Link]
-
New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. (n.d.). MDPI. [Link]
-
Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. [Link]
-
Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (n.d.). Royal Society of Chemistry. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]
- Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
-
Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. (2017). YouTube. [Link]
-
Pyrimidine metabolism. (n.d.). Wikipedia. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (n.d.). MDPI. [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of pyrimidine derivatives. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and achieve high-yield, high-purity results in your experiments.
Troubleshooting Guide: Common Issues in Pyrimidine Synthesis
This section addresses specific problems you may encounter during pyrimidine synthesis, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Desired Pyrimidine Product
A low yield is one of the most common frustrations in organic synthesis. The causes can range from suboptimal reaction conditions to competing side reactions.
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice or Concentration: The catalyst plays a crucial role in many pyrimidine syntheses, such as the Biginelli and Pinner reactions.[] An inappropriate catalyst or incorrect loading can significantly hinder the reaction rate and overall yield.
-
Solution: Screen a variety of catalysts, including Lewis acids (e.g., ZnCl₂, InCl₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[] The optimal catalyst will depend on your specific substrates. Additionally, perform a catalyst loading study to determine the most effective concentration.
-
-
Incorrect Reaction Temperature: Temperature can have a profound impact on reaction kinetics and the formation of byproducts.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to decomposition or the formation of unwanted side products.[2] Conversely, for thermally sensitive intermediates, such as in the Pinner synthesis, lower temperatures may be necessary to prevent decomposition.[3]
-
-
Inappropriate Solvent: The choice of solvent affects the solubility of reactants and intermediates, and can influence the reaction pathway.[3]
-
Solution: For reactions like the Biginelli synthesis, polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetonitrile, DMF) are often effective.[3] If solubility is an issue, consider a solvent screen to identify the optimal medium for your specific reaction. In some cases, solvent-free conditions, such as ball milling, can lead to improved yields and are more environmentally friendly.[4][5]
-
-
Presence of Water (Especially in Pinner Synthesis): The Pinner synthesis is highly sensitive to moisture. The intermediate imidate salt is susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the desired pyrimidine.[3]
-
Purity of Starting Materials: Impurities in your aldehydes, β-dicarbonyl compounds, or amidines can interfere with the reaction.[2]
-
Solution: Use high-purity reagents. If necessary, purify starting materials before use. For instance, amidines can be hygroscopic and may need to be freshly prepared or purified.[2]
-
Problem 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the yield of the target molecule. Identifying these byproducts is the first step in mitigating their formation.
Potential Side Reactions & Prevention Strategies:
-
Knoevenagel Condensation: In the Biginelli reaction, the aldehyde and the β-dicarbonyl compound can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This intermediate may not efficiently cyclize to the desired dihydropyrimidinone.[2]
-
Prevention: The choice of catalyst and reaction conditions can influence the relative rates of the desired reaction versus the Knoevenagel condensation. A Lewis acid catalyst can favor the formation of the desired product.[2]
-
-
Hantzsch Dihydropyridine Formation: Under certain conditions, a competing Hantzsch dihydropyridine synthesis can occur, especially if ammonia is present or generated in situ.[2]
-
Prevention: Carefully control the reaction temperature. Lower temperatures (e.g., 60°C) tend to favor the formation of the dihydropyrimidinone over the Hantzsch product.[2]
-
-
Self-Condensation of Reactants: Aldehydes, particularly aliphatic ones, can be prone to self-condensation.[3]
-
Prevention: The "Atwal modification" of the Biginelli reaction, which involves pre-forming the enone intermediate, can be an effective strategy to minimize self-condensation when using aliphatic aldehydes.[3]
-
-
Incomplete Cyclization: The reaction may stall at an open-chain intermediate, such as an open-chain ureide in the Biginelli reaction.[3]
-
Prevention: Ensure a sufficient reaction time and optimal temperature to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the necessary reaction time.[6]
-
Problem 3: Poor Regioselectivity
In the synthesis of unsymmetrically substituted pyrimidines, controlling the regioselectivity is a significant challenge.
Factors Influencing Regioselectivity & Control Strategies:
-
Nature of Substituents: The electronic and steric properties of the substituents on the starting materials can direct the cyclization.
-
Strategy: Carefully select starting materials with appropriate directing groups. For example, in reactions involving amidines and β-dicarbonyl compounds, the substitution pattern on both reactants will influence the final regiochemistry.
-
-
Catalyst Choice: The catalyst can play a critical role in controlling regioselectivity.
-
Strategy: Certain catalysts can favor the formation of one regioisomer over another. For instance, iridium-catalyzed multicomponent synthesis has been shown to be highly regioselective.[7]
-
-
Reaction Conditions: Temperature and solvent can also influence the regiochemical outcome.
-
Strategy: Systematically vary the reaction temperature and solvent to determine the optimal conditions for the desired regioisomer.
-
Experimental Workflow for Pyrimidine Synthesis Optimization
The following diagram illustrates a systematic approach to optimizing your pyrimidine synthesis.
Caption: A general workflow for the optimization of pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Biginelli reaction, and how do I choose the best one?
A1: A wide range of catalysts can be employed for the Biginelli reaction, including Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃), Brønsted acids (e.g., HCl, H₂SO₄), and various solid-supported catalysts.[] The choice of catalyst depends on the specific substrates being used. For electron-rich aldehydes, a milder Lewis acid may be sufficient, while electron-deficient aldehydes may require a stronger acid. It is often beneficial to screen a small panel of catalysts to identify the most effective one for your particular reaction.
Q2: My Pinner synthesis is not working. What are the most critical parameters to control?
A2: The Pinner synthesis is highly sensitive to the reaction conditions. The two most critical parameters are:
-
Anhydrous Conditions: The imidate salt intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts.[3]
-
Temperature Control: Pinner salts can be thermally unstable and may decompose or rearrange at higher temperatures.[3] Maintaining a low temperature during the formation of the imidate salt is often crucial.
Q3: Can I use aliphatic aldehydes in the Biginelli reaction?
A3: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often give lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more prone to side reactions like self-condensation.[3] To improve the yield with aliphatic aldehydes, consider using the "Atwal modification," which involves pre-forming the enone intermediate from the aldehyde and the β-ketoester before the addition of urea.[3]
Q4: How can I monitor the progress of my pyrimidine synthesis reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide detailed information about the conversion of starting materials to products.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the masses of the product and any major byproducts, confirming the progress of the reaction.[6]
Q5: My crude product is difficult to purify. What are some common impurities and how can I remove them?
A5: Common impurities include unreacted starting materials, open-chain intermediates, and side products like the Knoevenagel adduct.[3] Recrystallization is often an effective method for purifying the final pyrimidine product.[2] Choosing an appropriate solvent system for recrystallization is key. Column chromatography can also be used for purification, especially if there are multiple products with similar polarities.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in pyrimidine synthesis.
Caption: A decision tree for troubleshooting pyrimidine synthesis.
Data & Protocols
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table summarizes the effectiveness of various catalysts on a model Biginelli reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 18 | 40 | [4] |
| HCl | Ethanol | Reflux | 4 | 90 | General Knowledge |
| Yb(OTf)₃ | Acetonitrile | RT | 2 | 92 | General Knowledge |
| InCl₃ | THF | Reflux | 1.5 | 96 | General Knowledge |
| Sulfated Zirconia | Solvent-free | 60 | 3 | 85 | [2] |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol). Yields are approximate and may vary.
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., InCl₃, 5 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines a general method for synthesizing pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing anhydrous conditions.
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Amidine hydrochloride (1.1 mmol)
-
Base (e.g., Sodium ethoxide, 2.2 mmol)
-
Anhydrous ethanol (10 mL)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).
-
In a round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Add the base portion-wise at 0°C and stir for 30 minutes.
-
Add the 1,3-dicarbonyl compound dropwise at 0°C.
-
Allow the reaction to warm to room temperature or heat to reflux as needed, monitoring by TLC.
-
Upon completion, neutralize the reaction with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]
-
Martinez-Limon, A., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Biology. Retrieved from [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. Pyrimidine metabolism. Retrieved from [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
ResearchGate. Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through the condensation of cyclopropanecarboxamidine with (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. This reaction is a well-established method for the formation of substituted pyrimidines.[1][2] The general reaction scheme is presented below.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I am experiencing a low yield of the final product. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and work-up procedures.
-
Purity of Starting Materials:
-
Cyclopropanecarboxamidine Hydrochloride: This reagent can be hygroscopic and may hydrolyze over time. It is crucial to use a freshly prepared or properly stored salt. The presence of impurities can lead to side reactions and a lower yield.[3]
-
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: This vinylogous amide ester is susceptible to decomposition. Ensure it is of high purity and has been stored correctly, typically at low temperatures.[4]
-
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of the amidine hydrochloride and for promoting the cyclization reaction. Sodium ethoxide or sodium methoxide in their respective alcohol solvents are commonly used. An inappropriate base or incorrect amount can lead to incomplete reaction or side product formation.[3]
-
Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of starting materials and products. The optimal temperature should be determined empirically, often in the range of the reflux temperature of the alcohol solvent.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Extraction: During the aqueous work-up, the product may have some solubility in the aqueous layer, leading to losses. Ensure thorough extraction with an appropriate organic solvent.
-
Purification: The choice of purification method is crucial. While column chromatography is effective, the product can be sensitive to silica gel. A gradient elution with a non-polar to a moderately polar solvent system is recommended.
-
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: The formation of side products is a common issue in pyrimidine synthesis. The most likely side products in this reaction are:
-
Self-condensation of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: This can occur under basic conditions, leading to polymeric materials and reducing the amount of the reactant available for the desired reaction. To minimize this, the cyclopropanecarboxamidine hydrochloride and the base should be allowed to react first before the addition of the vinylogous amide ester.
-
Hydrolysis of the Dimethoxy Acetal: The dimethoxymethyl group is an acetal and can be sensitive to acidic conditions. During work-up, exposure to strong acids should be avoided. A mild basic or neutral wash is recommended.
-
Formation of Isomeric Pyrimidines: While less common with this specific set of reactants, the formation of isomeric pyrimidines is a possibility in related syntheses. This can be influenced by the reaction conditions. Adhering to optimized conditions will minimize this.
To reduce side product formation, a stepwise addition of reagents can be beneficial. For instance, the base can be added to a suspension of the amidine salt in the solvent, followed by the addition of the (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one.
Question 3: My purified product seems to be unstable. How can I properly store it?
Answer: this compound, like many acetal-containing compounds, can be sensitive to acidic conditions and prolonged exposure to moisture, which can lead to the hydrolysis of the acetal to the corresponding aldehyde. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C).
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between cyclopropanecarboxamidine and (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one?
A1: The reaction proceeds through a series of steps:
-
Deprotonation: The base deprotonates the cyclopropanecarboxamidine hydrochloride to generate the free amidine.
-
Michael Addition: The nucleophilic amidine attacks the β-carbon of the α,β-unsaturated ketone of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one.
-
Cyclization and Elimination: The intermediate then undergoes an intramolecular cyclization, followed by the elimination of dimethylamine and water to form the aromatic pyrimidine ring.
Q2: Can I use other bases for this reaction?
A2: While sodium ethoxide and methoxide are common, other non-nucleophilic bases such as potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could potentially be used. However, the choice of base can significantly impact the reaction rate and yield, and optimization would be required.[3]
Q3: Is it possible to synthesize the aldehyde precursor, 2-cyclopropyl-4-formylpyrimidine, from the dimethoxymethyl product?
A3: Yes, the dimethoxymethyl group is a protected form of the aldehyde. The aldehyde can be deprotected by treatment with a mild acid, such as formic acid or by using a catalytic amount of a stronger acid in a suitable solvent. Careful control of the reaction conditions is necessary to avoid side reactions.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Sodium Ethoxide/Methoxide: These are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.
-
Solvents: Ethanol and methanol are flammable. The reaction should be carried out in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
IV. Experimental Protocol and Data
Optimized Protocol for this compound Synthesis
-
To a stirred suspension of cyclopropanecarboxamidine hydrochloride (1.2 equivalents) in anhydrous ethanol, add sodium ethoxide (1.3 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one (1.0 equivalent) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Optimized Reaction Conditions
| Parameter | Value |
| Solvent | Anhydrous Ethanol |
| Base | Sodium Ethoxide |
| Temperature | Reflux |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Stoichiometry | Amidine:Enaminone:Base = 1.2:1.0:1.3 |
V. Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism Overview
Caption: Simplified mechanism of pyrimidine ring formation.
VI. References
Sources
Technical Support Center: Navigating Stability Challenges with Pyrimidine Derivatives in Solution
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to address the common stability issues encountered when working with these vital compounds in solution. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my novel pyrimidine derivative in an aqueous buffer for a biological assay, but I'm seeing a loss of activity over time. What are the likely causes?
A1: Loss of activity for pyrimidine derivatives in solution is most commonly attributed to chemical degradation. The pyrimidine ring, while aromatic, is susceptible to several degradation pathways, the rates of which are highly influenced by the specific substituents on the ring and the solution's environment. The primary culprits are:
-
Hydrolysis: The pyrimidine ring can be cleaved by water, a process that is often catalyzed by acidic or basic conditions.
-
Oxidation: Many pyrimidine derivatives are sensitive to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions that alter the structure of your compound.[1]
Q2: My pyrimidine compound precipitates out of my buffer solution (pH 7.4) upon standing. What's happening and how can I prevent this?
A2: This is a common issue related to the solubility of your compound. Here's a breakdown of the likely causes and solutions:
-
pH-Dependent Solubility: Many pyrimidine derivatives are weak bases and are more soluble in acidic solutions where they can be protonated.[2] At a neutral pH of 7.4, your compound may be in its less soluble, non-ionized form.[2]
-
Exceeding Thermodynamic Solubility: You might be creating a supersaturated solution that is kinetically stable for a short time but will eventually precipitate as it equilibrates to its lower thermodynamic solubility.
-
"Solvent Shock": When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.
To prevent precipitation, consider lowering the pH of your buffer (if your experiment allows), reducing the final concentration of your compound, or increasing the percentage of a co-solvent like DMSO in your final solution.[2]
Q3: What are the ideal storage conditions for a stock solution of a pyrimidine derivative?
A3: The optimal storage conditions are highly dependent on the specific compound's stability profile. However, as a general best practice:
-
Temperature: Store solutions at low temperatures (2-8°C or -20°C) to slow down the rate of chemical degradation. For example, cytarabine solutions are significantly more stable when refrigerated.[3]
-
Light: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil to prevent photodegradation.[1]
-
Atmosphere: For oxygen-sensitive compounds, consider purging the solution and the headspace of the storage container with an inert gas like argon or nitrogen.
It is crucial to determine the specific stability of your compound under your experimental conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
Symptom:
You observe a time-dependent decrease in the concentration of your pyrimidine derivative, as measured by HPLC, or a loss of biological activity in your assay.
Causality & Troubleshooting Workflow:
The pyrimidine ring is susceptible to hydrolytic attack, particularly at the C4 position, which can lead to ring-opening. This process is often pH and temperature-dependent.
Caption: Troubleshooting workflow for pyrimidine degradation.
Solutions in Depth:
-
pH Optimization:
-
Rationale: The rate of hydrolysis of many pyrimidine derivatives is minimized at a neutral or near-neutral pH. For instance, 5-Fluorouracil shows noticeable hydrolysis in acidic solutions but is more stable in alkaline solutions.[4]
-
Action: If your experimental design allows, adjust the pH of your buffer to a range of 7.0-7.4. Use a well-buffered system to maintain a stable pH throughout your experiment.
-
-
Temperature Control:
-
Rationale: Chemical reactions, including degradation, are typically accelerated at higher temperatures.
-
Action: Perform your experiments at the lowest practical temperature. If your assay can be conducted at 4°C, this can significantly slow down degradation. For example, the chemical stability of cytarabine solutions at 25°C is significantly shorter than at 2-8°C.[3]
-
-
Antioxidant and Chelator Addition:
-
Rationale: Oxidative degradation can be initiated by reactive oxygen species or catalyzed by trace metal ions. Antioxidants scavenge free radicals, while chelating agents sequester metal ions.
-
Action:
-
Antioxidants: For compounds susceptible to oxidation, consider adding an antioxidant to your solution. Common choices include:
-
Butylated Hydroxytoluene (BHT): A lipophilic antioxidant that can be effective at concentrations of 0.1-0.5%.[5]
-
Ascorbic Acid (Vitamin C): A hydrophilic antioxidant.
-
-
Chelating Agents: To address potential metal-catalyzed degradation, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM). EDTA can inhibit the catalytic activity of metal ions.[6]
-
-
Issue 2: Photodegradation During Experiments
Symptom:
You notice significant degradation of your compound when experiments are conducted under ambient laboratory lighting, but less degradation when kept in the dark.
Causality & Troubleshooting:
The aromatic system of the pyrimidine ring can absorb UV and visible light, leading to photochemical reactions that can alter the compound's structure and activity.[1] The nature of these photodegradation products can depend on the wavelength of light and the solvent.[1]
Solutions in Depth:
-
Light Protection:
-
Rationale: The most straightforward way to prevent photodegradation is to minimize light exposure.
-
Action:
-
Work in a dimly lit area or under yellow light, which has less energy than white or UV light.
-
Use amber-colored glassware or vials for preparing and storing your solutions.
-
Wrap clear containers with aluminum foil.
-
-
-
Photostability Assessment:
-
Rationale: To understand the photosensitivity of your compound, it's essential to perform a formal photostability study.
-
Action: Follow the guidelines outlined in the ICH Q1B topic for photostability testing.[7][8] This involves exposing your compound to a defined amount of light and analyzing for degradation.
-
Issue 3: Compound Precipitation in Solution
Symptom:
Your pyrimidine derivative, which initially dissolves, precipitates out of solution over time, especially when moving from a stock solution to an aqueous buffer.
Causality & Troubleshooting Workflow:
Precipitation is a solubility issue, often triggered by changes in pH, solvent composition, or concentration.
Caption: Troubleshooting workflow for precipitation issues.
Solutions in Depth:
-
pH Adjustment:
-
Rationale: As many pyrimidine derivatives are weak bases, their solubility increases at lower pH due to protonation.
-
Action: If your experiment can tolerate it, use a more acidic buffer. A shift from pH 7.4 to 6.0 can significantly improve the solubility of some compounds.[2]
-
-
Co-solvent Optimization:
-
Rationale: Organic solvents like DMSO or ethanol can help to keep hydrophobic compounds in solution.
-
Action: While preparing your working solution, you can increase the final concentration of the co-solvent. However, be mindful of the tolerance of your biological system to the co-solvent.
-
-
Change in Addition Order:
-
Rationale: The way you mix your solutions can impact the local concentration of the compound and solvent, influencing precipitation.
-
Action: Instead of adding a small volume of your concentrated stock to a large volume of buffer, try adding the buffer to your stock solution dropwise while vortexing. This can help to avoid "solvent shock."[2]
-
-
Use of Solubilizing Excipients:
-
Rationale: For particularly challenging compounds, formulation aids can be used to increase solubility.
-
Action: Consider the use of cyclodextrins, which can form inclusion complexes with your compound, effectively increasing its aqueous solubility.[1]
-
Experimental Protocols
Protocol 1: Forced Degradation Study for a Pyrimidine Derivative
This protocol is designed to identify the likely degradation products and pathways of your compound under various stress conditions, which is crucial for developing a stability-indicating analytical method.[9]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your pyrimidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1M HCl.
-
Base Hydrolysis: Mix your stock solution with an equal volume of 0.1M NaOH.
-
Oxidation: Mix your stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate a sample of your stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a sample of your stock solution to light conditions as specified in the ICH Q1B guideline.[7] Keep a control sample wrapped in aluminum foil.
-
-
Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.[10]
-
Analysis: Analyze all samples and a control (unstressed) sample by a suitable HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Protocol 2: Preparing a Stabilized Aqueous Solution
This protocol provides a general procedure for preparing a more stable aqueous solution of a pyrimidine derivative for use in biological assays.
Materials:
-
Pyrimidine derivative
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer (e.g., PBS), pH adjusted as needed
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
Chelating agent (e.g., EDTA)
-
Inert gas (e.g., Argon or Nitrogen)
Methodology:
-
Prepare Stock Solution: Dissolve your pyrimidine derivative in DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare Stabilized Buffer:
-
Prepare Working Solution:
-
While vortexing the stabilized buffer, add the required volume of your DMSO stock solution dropwise to achieve your desired final concentration.
-
Ensure the final DMSO concentration is compatible with your assay (typically ≤ 1%).
-
-
Storage:
-
Dispense the working solution into amber vials.
-
Gently flush the headspace of each vial with inert gas before sealing.
-
Store at 2-8°C and protect from light.
-
Data Interpretation
Table 1: Stability of 5-Fluorouracil (5-FU) in Aqueous Solution at 37°C[11]
| pH | Relative Rate Constant (k) | Half-life (t½) | Stability Notes |
| 5.0 | 25 | Shorter | Noticeable hydrolysis. |
| 6.0 | 14 | Moderate | Noticeable hydrolysis. |
| 7.0 | 20 | Shorter | Noticeable hydrolysis. |
| 7.4 | - | Long | Relatively stable. |
| 8.0 | - | Long | Stable, but risk of other degradation pathways. |
Note: The rate constants are relative values. 5-FU is more stable in alkaline solutions from a hydrolysis perspective, but other degradation mechanisms may become more prominent.
Table 2: Stability of Cytarabine in 0.9% NaCl Solution[3]
| Concentration | Storage Temperature | Chemical Stability Duration |
| 1 mg/mL | 2-8°C | 28 days |
| 5 mg/mL | 2-8°C | 28 days |
| 10 mg/mL | 2-8°C | 28 days |
| 1 mg/mL | 25°C | 14 days |
| 5 mg/mL | 25°C | 8 days |
| 10 mg/mL | 25°C | 5 days |
This data clearly demonstrates the significant impact of temperature on the stability of cytarabine solutions.
Hydrolytic Degradation Pathway of Cytosine
The hydrolytic deamination of cytosine to uracil is a well-understood degradation pathway that can occur in solution.
Caption: Simplified hydrolytic deamination of cytosine.
This reaction involves the nucleophilic attack of water on the C4 position of the pyrimidine ring, followed by the elimination of ammonia.[11]
References
- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- SciELO. (2016). Rational use of antioxidants in solid oral pharmaceutical preparations.
- Kumari, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(17), 5119.
- Greene, L., & Roder, H. (2022). Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. Biophysical Journal, 121(4), 585-596.
- RSC Publishing. (2023). Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Chemical Science.
- Soussi, A., et al. (2020). Physical and chemical stability of cytarabine in polypropylene syringes. Journal of Oncology Pharmacy Practice, 26(7), 1634-1641.
- StatPearls. (2023). Ethylenediaminetetraacetic Acid (EDTA). NCBI Bookshelf.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Al-Omar, M. A., et al. (2025).
- S. Singh, et al. (2008). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 70(1), 104-108.
- ResearchGate. (n.d.). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.
- Pharma Guideline. (2014).
- ResearchGate. (n.d.). Removal of catalytic activity by EDTA from antibody light chain.
- MDPI. (2022). Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing. International Journal of Molecular Sciences, 23(4), 2263.
- GaBI Journal. (2024). Physicochemical stability of Cytarabine Accord in punctured original vials and after dilution with 0.9% sodium chloride solution in polyolefine bags.
- Labet, V., et al. (2018). Theoretical study of mechanisms for the hydrolytic deamination of cytosine via steered molecular dynamic simulations. RSC Advances, 8(63), 36053-36063.
- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255.
- ResearchGate. (n.d.). Photoreactivity of 5-Fluorouracil under UVB Light: Photolysis and Cytotoxicity Studies.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
- ResearchGate. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations.
- Pfizer. (2023). Cytarabine Injection BP.
- ResearchGate. (n.d.). Solvation Effects Alter the Photochemistry of 2-Thiocytosine.
- RSC Publishing. (2025). Insights into the initial steps of the thiamin pyrimidine synthase (ThiC)
- FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996.
- OICC Press. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
- MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8001.
- PubMed. (2015). Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity.
- Google Patents. (n.d.). US7785647B2 - Methods of providing antioxidants to a drug containing product.
- ResearchGate. (2020). Physical and chemical stability of cytarabine in polypropylene syringes.
- ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
- Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258.
- PubMed. (2000).
- ResearchGate. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
- Creative Proteomics. (2024).
- BenchChem. (n.d.). How to prevent Vapitadine precipitation in buffers.
- ICH. (n.d.). Quality Guidelines.
- Organic Letters Journal - ACS Public
- PubMed. (2025).
- El-Shattawy, H. H., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Journal of Chemical and Pharmaceutical Research, 10(7), 104-110.
- MOspace. (n.d.).
- FAO. (n.d.).
- PubMed Central. (2025). Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group.
- PubMed Central. (n.d.). Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity.
- ResearchGate. (n.d.). Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity.
- ResearchGate. (n.d.). A stability-indicating RP-HPLC assay method for 5-fluorouracil.
- ICH. (n.d.). Q1A - Q1F Stability.
- Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC.
- ISC. (n.d.). CHEMISTRY (862).
Sources
- 1. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. scielo.br [scielo.br]
- 6. Removal of catalytic activity by EDTA from antibody light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrimidines
Welcome to the technical support center for catalyst selection in pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is not just on the "how," but the fundamental "why" behind each recommendation, empowering you to make informed decisions for successful reaction outcomes.
Section 1: Troubleshooting Guide for Pyrimidine Cross-Coupling Reactions
This section is organized by the type of cross-coupling reaction and addresses common issues with detailed explanations and recommended solutions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation, but challenges can arise, particularly with the electron-deficient pyrimidine core.[1][2]
Problem 1: Low to No Product Formation
-
Possible Cause 1: Inefficient Oxidative Addition. The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step.[1] The reactivity of halopyrimidines generally follows the trend I > Br > Cl >> F, which is inversely correlated with the C-X bond strength.[1] Chloropyrimidines, while cost-effective, can be particularly challenging.[3]
-
Solution: For less reactive chlorides, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos. These ligands stabilize the palladium center and promote oxidative addition. For highly unreactive substrates, switching to the corresponding bromo- or iodopyrimidine is a reliable strategy.
-
-
Possible Cause 2: Catalyst Deactivation. The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employing bulky ligands can sterically hinder this unwanted coordination. Additionally, ensuring strictly anaerobic conditions is crucial, as oxygen can lead to the oxidation of the phosphine ligands and the formation of inactive palladium species.
-
-
Possible Cause 3: Ineffective Transmetalation. The transfer of the organic group from the boronic acid or ester to the palladium center can be sluggish.
Problem 2: Dehalogenation of the Starting Material
-
Possible Cause: β-Hydride Elimination. If the organoboron reagent or the pyrimidine substrate contains a β-hydrogen, this side reaction can occur. However, a more common cause is a competing hydrodehalogenation pathway.
-
Solution: This side reaction can sometimes be suppressed by the choice of ligand.[6] Using a different solvent or lowering the reaction temperature may also be beneficial. Ensure the purity of reagents, as impurities can sometimes promote this side reaction.
-
Problem 3: Homocoupling of the Boronic Acid (Glaser-type coupling)
-
Possible Cause: This is more prevalent in copper-co-catalyzed reactions but can occur in palladium-catalyzed systems, especially in the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[1]
-
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[7][8]
Problem 1: Low Yield or Incomplete Conversion
-
Possible Cause 1: Unsuitable Ligand Choice. The nature of the amine and the aryl halide significantly impacts the ideal ligand.[6][9]
-
Solution: For sterically hindered amines or aryl halides, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally superior. For less hindered substrates, ligands like BINAP or DPPF might be effective. High-throughput screening of a panel of ligands and pre-catalysts is often the most efficient approach to identify the optimal conditions.[9]
-
-
Possible Cause 2: Inappropriate Base Selection. The pKa of the amine and the sensitivity of functional groups on the substrates dictate the choice of base.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used and often lead to faster reaction rates.[10] However, for substrates with base-sensitive functional groups (e.g., esters), weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, although this may require higher reaction temperatures or longer reaction times.[10]
-
Problem 2: Dehalogenation as a Major Side Product
-
Possible Cause: This is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides or when using certain ligands.[6]
-
Solution: The choice of ligand can significantly influence the extent of dehalogenation.[6] Sometimes, switching to a different generation of Buchwald ligands can mitigate this issue. Lowering the reaction temperature or using a less reactive base might also help.
-
Problem 3: Reaction with Heterocyclic Amines is Unsuccessful
-
Possible Cause: Some heteroaromatic amines, such as pyrazole or imidazole, can act as ligands for the palladium catalyst, leading to inhibition.[6]
-
Solution: For N-heterocyclic amines with an acidic N-H proton, protection of this group may be necessary to prevent both catalyst inhibition and unwanted side reactions.[11] Alternatively, using a higher catalyst loading or a more robust catalytic system might overcome the inhibition.
-
Sonogashira Coupling
The Sonogashira coupling is a powerful method for synthesizing alkynylpyrimidines.[1]
Problem 1: Low Product Yield
-
Possible Cause 1: Homocoupling of the Alkyne (Glaser Coupling). This is a very common side reaction, especially when a copper co-catalyst is used in the presence of oxygen.[12][13]
-
Solution: Rigorous exclusion of oxygen is paramount. This can be achieved by thoroughly degassing the reaction mixture.[1] Running the reaction under a strict inert atmosphere (argon or nitrogen) is essential. Copper-free Sonogashira protocols can also be employed to avoid this issue altogether.[13]
-
-
Possible Cause 2: Catalyst Poisoning. If the pyrimidine substrate contains functional groups that can coordinate strongly to palladium, this can inhibit the catalyst.
-
Solution: In some cases, increasing the catalyst loading can overcome partial inhibition. Protecting group strategies may be necessary for particularly problematic functional groups.
-
Problem 2: Reaction Fails to Initiate
-
Possible Cause: Poor Quality of Reagents. The quality of the palladium catalyst, copper (I) salt, and base can significantly impact the reaction's success.
-
Solution: Use fresh, high-purity reagents. The copper(I) iodide should be colorless or light tan; a green or blue color indicates oxidation to copper(II), which is detrimental to the reaction. Ensure the amine base (e.g., triethylamine or diisopropylethylamine) is dry and of high quality.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens on the pyrimidine ring in cross-coupling reactions?
A1: The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[1] Fluoropyrimidines are typically unreactive in these reactions.[1]
Q2: How does the position of the halogen on the pyrimidine ring affect its reactivity?
A2: The position of the halogen significantly influences reactivity due to the electron-deficient nature of the pyrimidine ring. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[1][3] The C2 position is also activated, while the C5 position is the least reactive.[1]
Q3: My reaction is not working with a chloropyrimidine. What should I do?
A3: Aryl chlorides are known to be less reactive coupling partners.[9] To improve the success rate with chloropyrimidines, you can:
-
Use specialized ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or other Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These promote the challenging oxidative addition step.[14]
-
Increase the temperature: Higher temperatures are often required for the activation of C-Cl bonds.
-
Switch to a more reactive leaving group: If possible, synthesizing the corresponding bromo- or iodopyrimidine will significantly increase the likelihood of a successful coupling.[9]
Q4: I am observing significant dehalogenation of my starting material. What are the common causes and solutions?
A4: Dehalogenation is a common side reaction. The primary causes are:
-
Presence of a hydride source: This can be from trace water, the solvent, or the reagents themselves.
-
Catalyst-mediated hydrodehalogenation: Some catalytic systems are more prone to this side reaction.[6]
Solutions include:
-
Ensuring anhydrous conditions: Use dry solvents and reagents.
-
Screening ligands: The choice of ligand can have a profound effect on minimizing dehalogenation.[6]
-
Adjusting reaction conditions: Lowering the temperature or changing the base can sometimes suppress this side reaction.
Q5: When should I use a pre-catalyst versus generating the catalyst in situ?
A5: While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a ligand is common, using a pre-catalyst offers several advantages:
-
Improved reliability and reproducibility: Pre-catalysts provide a well-defined, air-stable source of the active Pd(0) species, leading to more consistent results.[9]
-
Higher activity: Many pre-catalysts are designed for high catalytic turnover and can be effective at lower loadings.
-
Ease of handling: Being air-stable solids, they are often easier to handle than air-sensitive ligands and palladium sources.
In general, for challenging couplings or when reproducibility is critical, using a pre-catalyst is highly recommended.[9]
Section 3: Data and Protocols
Catalyst & Ligand Selection Guide
| Reaction Type | Substrate Halogen | Recommended Pd Source | Recommended Ligand(s) | Recommended Base(s) |
| Suzuki-Miyaura | I, Br | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Cl | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | |
| Buchwald-Hartwig | I, Br, Cl | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts | XPhos, SPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, Cs₂CO₃ |
| Sonogashira | I, Br | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NEt |
| Heck | I, Br | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ |
| Stille | I, Br, Cl | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(furyl)₃ | (Not always required) |
| Kumada | Br, Cl | PdCl₂(dppf), NiCl₂(dppp) | dppf, dppe | (Grignard reagent) |
This table provides general recommendations. Optimal conditions may vary depending on the specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine
-
To an oven-dried reaction vessel, add the halopyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required, 1-2 eq. relative to Pd).
-
Add the base (2.0-3.0 eq.).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vessel, add the halopyrimidine (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol% if using a copper-co-catalyzed protocol). For copper-free conditions, omit the CuI.
-
Seal the vessel and place it under an inert atmosphere.
-
Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or i-Pr₂NEt, 2-3 eq.).[1]
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.[1]
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.[1]
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[1]
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.[1]
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.[1]
-
Purify by column chromatography.[1]
Section 4: Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield pyrimidine cross-coupling reactions.
References
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.[Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC.[Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances.[Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.[Link]
-
Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. ResearchGate.[Link]
-
Stille Coupling. Chemistry LibreTexts.[Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters.[Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit.[Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate.[Link]
-
Pyrimidine as an Aryl C–H Activating Group. Organic Letters.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.[Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI.[Link]
-
Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate.[Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.[Link]
-
Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles. The Journal of Organic Chemistry.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate.[Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.[Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit.[Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate.[Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. ChemRxiv.[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 7. bioengineer.org [bioengineer.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, actionable advice for overcoming one of the most common and frustrating challenges in the lab: the poor aqueous solubility of pyrimidine-based compounds. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR), ultimately hindering your research progress[1].
This document is structured to provide rapid answers through our FAQs and a deeper, systematic approach in our detailed Troubleshooting Guide.
Part 1: Frequently Asked Questions (FAQs)
Here are direct answers to the most common solubility issues encountered in the lab.
Q1: My pyrimidine compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: This is a classic sign of a compound "crashing out" of solution. Your compound is likely highly soluble in the concentrated dimethyl sulfoxide (DMSO) stock but has very low solubility in your final aqueous buffer[2]. The final concentration of DMSO in your assay is too low to keep the compound dissolved. The key is to ensure the final solvent environment is compatible with your compound's solubility limits.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: This is highly cell-line dependent, but a widely accepted general limit is <0.5% DMSO to avoid significant artifacts[3]. Some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is crucial to run a solvent tolerance control experiment, where you treat cells with the highest concentration of DMSO (or other solvent) that will be present in your assay to ensure it does not independently affect cell viability or the assay readout[4][5]. Concentrations of 1% can begin to show cytotoxicity, and levels of 3-5% are often highly toxic[4].
Q3: My compound has basic nitrogen atoms in the pyrimidine ring. How can I use this to my advantage?
A: The basic nitrogens on the pyrimidine ring can be protonated in acidic conditions. This ionization dramatically increases the aqueous solubility of the compound. You can often dissolve the compound by lowering the pH of your buffer. However, you must ensure the final assay pH is compatible with your biological system (e.g., enzyme or cells)[6][7][8]. The extent of ionization is governed by the compound's dissociation constant (pKa)[9][10].
Q4: I can't change the pH of my assay and simple solvents aren't working. What are my next options?
A: When pH modification isn't feasible, you should explore more advanced formulation strategies. These include using co-solvents (e.g., ethanol, PEG 400), non-ionic surfactants (e.g., Tween® 20/80, Pluronic® F-68), or excipients like cyclodextrins, which can encapsulate the hydrophobic compound and increase its apparent solubility[11][12][13][14][15][16].
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. Follow this guide to diagnose and solve complex solubility challenges.
Step 1: Foundational Analysis & Stock Solution Best Practices
The root of many solubility problems begins with the stock solution. Proper preparation is critical.
Causality: A well-prepared, high-concentration stock solution is the cornerstone of reproducible experiments. Using concentrated stocks minimizes the volume of organic solvent transferred into the final assay, reducing the risk of solvent-induced artifacts[17][18][19].
-
Solvent Selection: Begin with a strong, aprotic solvent. Anhydrous DMSO is the industry standard for initial stock preparation due to its high solubilizing power for a wide range of organic molecules[2]. N,N-dimethylformamide (DMF) is a suitable alternative[20].
-
Accurate Measurement: Use a precise analytical balance to weigh your compound. Do not rely on volumetric measurements of powder.
-
Dissolution: Add the solvent to the solid compound. Vigorous vortexing is essential. Gentle warming (to 30-40°C) and sonication in a water bath can significantly aid dissolution, especially for compounds that are slow to dissolve.
-
Inert Environment: For sensitive compounds, flush the vial with an inert gas like argon or nitrogen before sealing to prevent degradation.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and freeze-thaw cycles[3].
| Solvent | Key Properties | Typical Use Case | Assay Considerations |
| DMSO | Strong aprotic solvent, water miscible. | Primary solvent for initial high-concentration stock solutions. | Can be toxic to cells (>0.5%), may interfere with some enzyme assays, and can cause compound aggregation upon dilution[4][5][21]. |
| DMF | Strong aprotic solvent, water miscible. | Alternative to DMSO for initial stocks. | Generally more toxic than DMSO; requires careful handling. |
| Ethanol | Protic solvent, water miscible. | Often used as a co-solvent. Less toxic than DMSO for many cell lines. | Can precipitate proteins at high concentrations. Less effective at dissolving highly nonpolar compounds. |
Step 2: Systematic Troubleshooting Workflow
When your compound fails to stay in solution upon dilution, follow this decision tree.
Caption: A troubleshooting decision tree for pyrimidine solubility.
Step 3: Leveraging pH for Ionizable Compounds
Causality: Pyrimidine derivatives are often weak bases due to the nitrogen atoms in the heterocyclic ring. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the basic functional group, the compound will become protonated (ionized). This charged form is significantly more soluble in aqueous media than the neutral form[6][7][8].
Caption: Mechanism of pyrimidine solubilization by a cyclodextrin.
Commonly used cyclodextrins in research include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). These are often tested at concentrations ranging from 1-10% (w/v) in the final assay buffer.
Causality: Surfactants like Tween® 20/80 or Pluronic® F-68 are amphipathic molecules that form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can sequester poorly soluble compounds, effectively dissolving them in the bulk aqueous phase.[12][22][23][24][25] They are typically used at very low concentrations, often between 0.01% and 0.1% (v/v).
References
-
Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of the Serbian Chemical Society, 44, 13-34. Retrieved from [Link]
-
Oumada, F., et al. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]
-
Al-kassas, R., et al. (n.d.). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. ResearchGate. Retrieved from [Link]
-
Guchhait, G., & Mistry, H. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC. Retrieved from [Link]
-
Unknown. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Faria, G., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Retrieved from [Link]
-
Sawatdee, S., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Medicinal Research Reviews. Retrieved from [Link]
-
Di Meo, C., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Retrieved from [Link]
-
Siepmann, J., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]
-
Various Authors. (2018). Drug stock solutions best practices?. ResearchGate. Retrieved from [Link]
-
de Cássia Ribeiro, T., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link]
-
Lauria, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Asiri, A., et al. (n.d.). Cell viability following exposure to DMSO. ResearchGate. Retrieved from [Link]
-
Chadha, R., et al. (2017). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Molecules. Retrieved from [Link]
-
Gidaro, M. C., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Retrieved from [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]
-
Jordan, M., et al. (n.d.). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. ResearchGate. Retrieved from [Link]
-
Singh, Dr. S. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Retrieved from [Link]
-
Baluja, S., et al. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]
-
Bergström, C. A. S., & Box, K. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Retrieved from [Link]
-
Plochowietz, A., et al. (2007). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal. Retrieved from [Link]
-
Karcz, R., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
Medić, A., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
-
The Protein Man. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]
-
Ribeiro, T. C., et al. (n.d.). The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review. ResearchGate. Retrieved from [Link]
-
Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. Retrieved from [Link]
-
Jordan, M., et al. (2008). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Biotechnology Progress. Retrieved from [Link]
-
Kaur, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Popat, M. D., & Patel, P. R. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
-
Babu, P. R. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]
-
Unknown. (2023). Factors which determine the lipid solubility of drugs. Deranged Physiology. Retrieved from [Link]
-
Lavan, M., & Knipp, G. T. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]
-
Al-Habib, M., et al. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. ajdhs.com [ajdhs.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirss.com [ijirss.com]
- 11. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. scispace.com [scispace.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. phytotechlab.com [phytotechlab.com]
- 19. fastercapital.com [fastercapital.com]
- 20. researchgate.net [researchgate.net]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
Minimizing side reactions in the synthesis of 2,4-disubstituted pyrimidines
Welcome to the technical support center for the synthesis of 2,4-disubstituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your synthetic endeavors. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.
Section 1: Troubleshooting Common Side Reactions
This section provides detailed troubleshooting for the most frequently encountered side reactions in 2,4-disubstituted pyrimidine synthesis. Each issue is presented in a question-and-answer format, explaining the root cause and offering step-by-step mitigation strategies.
Low Yield and Incomplete Cyclization in Pinner and Related Syntheses
Question: I am attempting a Pinner-type synthesis to form a 2,4-disubstituted pyrimidine, but I'm observing a low yield and a significant amount of unreacted starting materials. What are the likely causes, and how can I improve the reaction efficiency?
Answer:
Low conversion in pyrimidine ring formation is a common issue that can often be traced back to several key factors. The Pinner synthesis and related cyclocondensations are sensitive to reaction conditions and the quality of the starting materials.
Causality and Mechanistic Insights:
The core of this issue often lies in the stability of key intermediates and the reaction equilibrium. Common pitfalls include the hydrolysis of amidine starting materials or critical reaction intermediates, self-condensation of the 1,3-dicarbonyl compound, and incomplete cyclization due to suboptimal reaction conditions.[1][2] The purity of the amidine salt is especially critical, as these can be hygroscopic and prone to hydrolysis over time.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in pyrimidine cyclization.
Detailed Mitigation Protocol:
-
Reagent Preparation and Handling:
-
Amidines: Use freshly prepared or recently purified amidine hydrochlorides. If storage is necessary, keep them in a desiccator under an inert atmosphere.
-
Solvents: Employ freshly distilled, anhydrous solvents. For instance, using dry ethanol or dioxane is critical.[3] Dry all glassware in an oven prior to use.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of moisture.[3]
-
-
Reaction Condition Optimization:
-
Temperature: The optimal temperature is substrate-dependent. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.[2]
-
Base Selection: The choice and amount of base are crucial. Strong, non-nucleophilic bases are often preferred. Common choices include sodium ethoxide or potassium carbonate.[2]
-
Order of Addition: In some cases, the order of reagent addition can influence the outcome. For instance, in the Biginelli reaction, adding urea last can minimize its decomposition into ammonia.[1]
-
-
Post-Reaction Work-up and Purification:
-
After the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., HCl) if a base was used.[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to isolate the desired 2,4-disubstituted pyrimidine.[2]
-
Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am reacting a 2,4-dichloropyrimidine with an amine to introduce a substituent at the 4-position, but I'm getting a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
Achieving regioselectivity in the substitution of dihalopyrimidines is a classic challenge. The C2 and C4 positions of the pyrimidine ring have different electronic properties, but under many conditions, both are susceptible to nucleophilic attack, leading to isomeric mixtures.[4]
Causality and Mechanistic Insights:
The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidine is influenced by both electronic and steric factors. Generally, the C4 position is more electron-deficient and thus more reactive towards nucleophiles. However, the difference in reactivity is often not large enough to ensure complete selectivity. The reaction conditions, particularly the solvent, temperature, and the presence of any catalysts, can significantly impact the ratio of the two isomers.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation for Favoring C4 Substitution | Rationale |
| Temperature | Lower reaction temperatures (e.g., 0 °C to room temperature) | Can enhance the intrinsic reactivity difference between the C2 and C4 positions. |
| Solvent | Aprotic, non-polar solvents | May favor attack at the more electron-deficient C4 position. |
| Nucleophile | Use of sterically hindered amines | May favor substitution at the less sterically hindered C4 position. |
| Catalysis | Lewis acid catalysis | Can sometimes enhance selectivity by coordinating to one of the ring nitrogens.[4] |
Step-by-Step Protocol for Improved Regioselectivity:
-
Setup: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the 2,4-dichloropyrimidine in a suitable anhydrous aprotic solvent (e.g., THF, dioxane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) in the same solvent to the cooled pyrimidine solution over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate any minor isomeric byproduct.
Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am using a Suzuki-Miyaura coupling to introduce an aryl group onto a chloropyrimidine, but I am observing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yields of the desired cross-coupled product and complicating purification.[5] This is often exacerbated by the presence of oxygen.
Causality and Mechanistic Insights:
The mechanism of boronic acid homocoupling can be complex, but it is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II) in a pathway that favors the coupling of two boronic acid molecules.[6] Other factors include the choice of base, solvent, and the stability of the boronic acid itself.
Troubleshooting Decision Tree:
Caption: Decision tree for minimizing boronic acid homocoupling.
Detailed Protocol for Minimizing Homocoupling:
-
Rigorous Degassing:
-
Place your solvent system (e.g., dioxane/water) in the reaction flask and degas thoroughly. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparge with argon or nitrogen for at least 30 minutes.
-
-
Reagent Addition and Stoichiometry:
-
To the degassed solvent, add the chloropyrimidine, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃).
-
In a separate flask, dissolve the boronic acid in a small amount of the degassed solvent.
-
Use a slight excess of the chloropyrimidine relative to the boronic acid (e.g., 1.1 equivalents).
-
Transfer the boronic acid solution to the reaction flask via cannula or a gas-tight syringe. Consider adding it slowly over a period of time.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
-
Monitor the reaction by TLC or LC-MS.
-
If homocoupling is still significant, consider lowering the reaction temperature or screening alternative bases and ligands.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm observing both N-alkylation and O-alkylation when reacting my 4-hydroxypyrimidine. How can I control the selectivity?
A1: The competition between N- and O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle. Generally, nitrogen is a softer nucleophile than oxygen.[7] To favor O-alkylation, use a "hard" alkylating agent with a good leaving group (e.g., alkyl sulfates or triflates) in the presence of a base like K₂CO₃ in a polar aprotic solvent like acetonitrile.[8] For N-alkylation, a "softer" alkylating agent like an alkyl iodide is often preferred.
Q2: My 2,4-disubstituted pyrimidine product appears to be decomposing during work-up or purification. What are the likely causes?
A2: Pyrimidine rings, especially those with electron-donating groups, can be susceptible to hydrolysis or decomposition under strongly acidic or basic conditions.[9] During work-up, avoid prolonged exposure to strong acids or bases. If your product is sensitive, use milder conditions for extraction and neutralization (e.g., saturated sodium bicarbonate instead of strong NaOH). For purification, consider using a neutral alumina for column chromatography instead of silica gel if your compound is acid-sensitive.
Q3: Can I use aliphatic aldehydes in a Biginelli reaction to synthesize 2,4-disubstituted pyrimidines?
A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions.[3] To improve yields with aliphatic aldehydes, consider using a Lewis acid catalyst like Yb(OTf)₃ or InCl₃, which can promote the desired reaction pathway.[3]
Q4: I am having difficulty purifying my crude product from a Biginelli reaction due to a fluorescent byproduct. What is this impurity and how can I avoid it?
A4: The common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[1][2] To minimize the formation of this byproduct, lower the reaction temperature and consider the order of addition of your reagents, potentially adding the urea last.[1]
References
- Eriksson, O., et al. (2001). Synthesis of 2,4-Disubstituted Pyrimidines of Possible Biological Interest. Journal of Heterocyclic Chemistry, 38(4), 899-905.
- Google Patents. (2012). Regioselective preparation of substituted pyrimidines. (US8334383B2).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Li, H., et al. (2013). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6849-6861.
- Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3249.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6245-6268.
-
Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]
-
Li, H., et al. (2013). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]
- Al-Abdullah, E. S., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3625-3628.
- Seela, F., et al. (1991). N- versus O-Alkylation of 2,3'-anhydrothymidine: reaction of the obtained pyrimidinium salts with azide ion. The Journal of Organic Chemistry, 56(17), 5142-5147.
- Nudelman, A., et al. (2001). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Journal of Heterocyclic Chemistry, 38(4), 857-862.
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- Brown, D. J. (1954). The investigations of the methods for the reduction of chloroyrimidines.
- Yamanaka, H., et al. (1974). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 22(11), 2614-2618.
- da Silva, A. C., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(9), 6138-6148.
- Hartwig, J. F., et al. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society.
- da Silva, A. C., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4745-4756.
-
ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
- Google Patents. (1996). Process for the preparation of chloropyrimidines. (US5525724A).
-
Catalysis Science & Technology. (2018). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]
-
MDPI. (2024). Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. [Link]
-
ResearchGate. (2013). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
- Google Patents. (1947). Preparation of 2,4-diaminopyrimidines. (US2416617A).
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Validation & Comparative
The Cyclopropyl Moiety: A Key Player in Modulating the Bioactivity of Pyrimidine Scaffolds
A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl-Pyrimidines for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of a cyclopropyl group onto the pyrimidine scaffold has emerged as a powerful tool in medicinal chemistry, unlocking enhanced potency, selectivity, and favorable pharmacokinetic profiles across a spectrum of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclopropyl-pyrimidine derivatives, offering a comparative overview of their performance as kinase inhibitors, anticancer agents, and antimicrobial compounds. By examining the subtle interplay between structural modifications and biological outcomes, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation therapeutics.
The Enduring Appeal of the Cyclopropyl Ring in Drug Design
The cyclopropyl ring, a three-membered carbocycle, is far from being a mere passive linker. Its unique stereoelectronic properties impart a degree of conformational rigidity and an altered metabolic profile to parent molecules.[1][2] The inherent strain in the cyclopropane ring results in C-C bonds with enhanced p-character and shorter, stronger C-H bonds, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][3] This compact, rigid structure can also serve as a bioisosteric replacement for larger, more flexible groups like alkenes or isopropyl moieties, often leading to improved binding affinity and selectivity for biological targets.[2][4]
Comparative SAR Analysis of Cyclopropyl-Pyrimidines
The true power of the cyclopropyl group is revealed when examining its impact on the biological activity of pyrimidine derivatives across different therapeutic areas. The following sections delve into specific examples, presenting comparative data to illuminate key SAR trends.
I. Cyclopropyl-Pyrimidines as Potent Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and interact with the hinge region of the kinase domain.[5] The addition of a cyclopropyl group can significantly enhance inhibitory activity and selectivity.
A prime example is in the development of Bruton's tyrosine kinase (BTK) inhibitors. Studies have shown that the introduction of a cyclopropyl group can lead to highly potent and selective inhibitors. For instance, a vinyl sulphonamide derivative incorporating a cyclopropyl moiety demonstrated an improved BTK IC50 value of 4.2 nM.[5]
Table 1: Comparative Activity of Pyrazolo[3,4-d]pyrimidine-based BTK Inhibitors [5]
| Compound | R Group | BTK IC50 (nM) |
| 3 | (Reference) | - |
| 12 | Vinyl sulphonamide | 4.2 |
| 13 | Acetamide | 11.1 |
This table illustrates how modifications to the substituent at the N1-position, in conjunction with other structural features, influence the inhibitory potency against BTK.
The following diagram illustrates a generalized signaling pathway involving kinases, which are common targets for cyclopropyl-pyrimidine inhibitors.
Caption: Generalized kinase signaling pathway.
II. Anticancer Activity of Cyclopropyl-Pyrimidines
The antiproliferative effects of cyclopropyl-pyrimidines have been extensively studied, with many derivatives showing potent activity against various cancer cell lines. The cyclopropyl group often contributes to enhanced cytotoxicity and can influence the mechanism of action.
For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated as dual inhibitors of CDK2 and TRKA kinases. Compounds 6s and 6t demonstrated potent dual inhibitory activity with IC50 values in the nanomolar range.[6]
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives [6]
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (Ref.) | 0.07 | - |
| Larotrectinib (Ref.) | - | 0.07 |
This table showcases the potent dual inhibitory activity of compounds 6s and 6t against CDK2 and TRKA kinases, comparable to reference inhibitors.
The workflow for evaluating the anticancer activity of these compounds often involves the MTT assay, which measures cell viability.
Caption: Workflow for MTT cell viability assay.
III. Antimicrobial and Antiviral Potential
The versatility of the cyclopropyl-pyrimidine scaffold extends to infectious diseases. Several derivatives have demonstrated significant antimicrobial and antiviral activities.
In a study of amide derivatives containing cyclopropane, several compounds exhibited moderate to excellent antifungal activity against Candida albicans. Notably, three compounds were particularly sensitive, with a Minimum Inhibitory Concentration (MIC80) of 16 µg/mL.[7]
Table 3: Antifungal Activity of Cyclopropane Amide Derivatives against C. albicans [7]
| Compound | MIC80 (µg/mL) |
| F8 | 16 |
| F24 | 16 |
| F42 | 16 |
| Fluconazole (Ref.) | - |
This table highlights the potent antifungal activity of selected cyclopropane-containing compounds.
Furthermore, pyrimido[4,5-d]pyrimidines featuring a cyclopropylamino group have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), indicating their potential as antiviral agents.[8]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the synthesis of a representative cyclopropyl-pyrimidine and a key biological assay.
Synthesis of 2,4-Diamino-6-substituted Pyrimidines
This protocol describes a general method for the synthesis of 2,4-diamino-6-substituted pyrimidines, which are common intermediates in the development of various bioactive compounds.[9]
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
(S)-2,3-isopropylidene glycerol or (R)-2,3-isopropylidene glycerol
-
Sodium hydride (NaH)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of (S)-2,3-isopropylidene glycerol or (R)-2,3-isopropylidene glycerol in dry DMSO, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 30 minutes to generate the corresponding nucleophile.
-
Add 2,4-diamino-6-chloropyrimidine to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-6-substituted pyrimidine.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of cyclopropyl-pyrimidine derivatives against a specific kinase.[10][11]
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (cyclopropyl-pyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme and its specific substrate in the assay buffer.
-
Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30 °C or 37 °C) for a predetermined time.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Add the detection reagent that converts the generated ADP to a detectable signal (e.g., luminescence or fluorescence).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The strategic incorporation of the cyclopropyl moiety into the pyrimidine scaffold has consistently demonstrated its value in enhancing a wide range of biological activities. The comparative data presented in this guide underscore the importance of this structural motif in fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel cyclopropyl-pyrimidine derivatives.
Future research in this area should continue to explore the vast chemical space afforded by substitutions on both the cyclopropyl and pyrimidine rings. A deeper understanding of the conformational effects of the cyclopropyl group on drug-receptor interactions, aided by computational modeling, will be crucial for the rational design of next-generation inhibitors with improved therapeutic indices.[12] The continued investigation of cyclopropyl-pyrimidines holds significant promise for the discovery of novel and effective treatments for a multitude of diseases.
References
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
-
(2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Journal Name]. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1147-1164. [Link]
-
(2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Journal Name]. [Link]
-
(2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Journal Name]. [Link]
-
(2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Journal Name]. [Link]
-
(2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Journal Name]. [Link]
- (1947). Preparation of 2,4-diaminopyrimidines.
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
(2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. [Journal Name]. [Link]
-
(2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Journal Name]. [Link]
-
(2017). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
(2020). Antimicrobial activity in vitro, MIC values expressed in μM for all strains tested. ResearchGate. [Link]
-
(2024). Driving tert-butyl axial: the surprising cyclopropyl effect. [Journal Name]. [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
(2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Journal Name]. [Link]
-
(2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
(2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Journal Name]. [Link]
-
(2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. [Journal Name]. [Link]
-
(2020). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]
-
(2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Journal Name]. [Link]
-
(2012). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
-
(2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Journal Name]. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
- (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
(2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]
-
(2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]
-
Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. [Link]
-
(2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Journal Name]. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
A Senior Application Scientist's Guide to In Silico Docking: Evaluating 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine Against Human Dihydrofolate Reductase
This guide provides a comprehensive comparative analysis of the investigational molecule, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, against established inhibitors of human Dihydrofolate Reductase (DHFR). As researchers and drug development professionals, our goal is to leverage computational tools to generate robust, experimentally verifiable hypotheses. This document is structured to not only present data but to illuminate the scientific rationale behind the in silico experimental design, ensuring a transparent and reproducible workflow.
Introduction: The Significance of Dihydrofolate Reductase and Pyrimidine-Based Inhibitors
Human Dihydrofolate Reductase (DHFR) is a pivotal enzyme in cellular metabolism. It catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and several amino acids.[1][2] This role in nucleotide biosynthesis makes DHFR a critical target for therapeutic intervention, particularly in oncology and infectious diseases, where rapidly proliferating cells have a high demand for DNA precursors.[2]
The pyrimidine scaffold is a cornerstone in the design of DHFR inhibitors.[3][4] Classical antifolates, such as Methotrexate, and newer generations of inhibitors, like Pemetrexed, feature this heterocyclic core, which mimics the pteridine ring of the endogenous substrate, dihydrofolate.[2][5][6] In this guide, we will computationally evaluate the binding potential of this compound, a novel pyrimidine derivative, in comparison to the well-characterized inhibitors, Methotrexate and Pemetrexed.
Comparative Molecules at a Glance
For this in silico study, we have selected the following molecules for a comparative docking analysis against human DHFR:
| Molecule | Structure | Rationale for Inclusion |
| This compound | 2D structure available from PubChem[7] | The investigational compound with a novel substitution pattern on the pyrimidine core. |
| Methotrexate | 2D structure available from PubChem[8][9][10] | A classical, potent, and widely studied DHFR inhibitor, serving as a benchmark for strong binding affinity.[1][5] |
| Pemetrexed | 2D structure available from PubChem[6][11][12] | A second-generation antifolate that inhibits DHFR and other folate-dependent enzymes, representing a clinically relevant comparator.[6][13] |
In Silico Experimental Workflow: A Rationale-Driven Approach
The following workflow outlines the key steps in our comparative docking study. Each step is accompanied by the reasoning behind the chosen parameters and software, ensuring scientific rigor and reproducibility.
Figure 1: A schematic of the in silico docking workflow.
Target Protein and Ligand Preparation
Target Selection: The crystal structure of human DHFR in complex with folate (PDB ID: 1DHF) was selected from the RCSB Protein Data Bank.[14][15][16] This structure provides a high-resolution view of the active site and the binding mode of a substrate analog.
Receptor Preparation: The PDB file was prepared using AutoDockTools. This involved removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. This step is crucial for accurately representing the electrostatic environment of the active site.
Ligand Preparation: The 3D structures of this compound, Methotrexate, and Pemetrexed were obtained from the PubChem database.[6][7][8][9][10][12] The structures were energy minimized using the MMFF94 force field, and rotatable bonds were defined to allow for conformational flexibility during docking.
Molecular Docking Protocol
Software: AutoDock Vina was chosen for this study due to its accuracy in binding mode prediction and its computational efficiency.
Grid Box Generation: A grid box with dimensions of 25 x 25 x 25 Å was centered on the active site of DHFR, encompassing the key residues known to interact with inhibitors. The center of the grid was determined based on the coordinates of the bound folate in the crystal structure.
Docking Parameters: The docking was performed with an exhaustiveness of 8. The number of binding modes to be generated was set to 10. These parameters provide a balance between computational cost and the thoroughness of the conformational search.
Comparative Analysis of Docking Results
The docking results are summarized in the table below. The binding energy represents the predicted affinity of the ligand for the protein, with more negative values indicating stronger binding. The inhibition constant (Ki) is calculated from the binding energy and provides an estimate of the concentration required to inhibit 50% of the enzyme's activity.
| Molecule | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Experimental Ki (nM) |
| Methotrexate | -9.8 | 15.8 | ~9.5[1] |
| Pemetrexed | -9.2 | 45.7 | ~0.86 (for triglutamated form)[17] |
| This compound | -7.5 | 1.8 µM | Not Available |
Note on Pemetrexed's Experimental Ki: The experimental Ki for Pemetrexed is for its triglutamated form, which is the predominant intracellular active form and has a higher affinity than the monoglutamate.[17] Our in silico model uses the monoglutamated form, which is expected to have a lower binding affinity.
Analysis of Binding Interactions
The predicted binding poses were visualized using PyMOL to analyze the key molecular interactions within the DHFR active site.
Sources
- 1. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Methotrexate(1-) | C20H21N8O5- | CID 24906325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methotrexate, (A+-)- | C20H22N8O5 | CID 4112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methotrexate monohydrate | C20H24N8O6 | CID 165528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pemetrexed Disodium | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pemetrexed acid | C15H14N4O3 | CID 135405776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Translational research with pemetrexed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Diazine Isomers: Pyrimidine, Pyridazine, and Pyrazine
Introduction
In the landscape of heterocyclic chemistry, the diazines—a class of aromatic six-membered rings containing two nitrogen atoms—hold a place of prominence. The constitutional isomers pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) are not merely academic curiosities; they are foundational scaffolds in a vast array of biologically active molecules, including nucleic acids, pharmaceuticals, and agrochemicals.[1] Their isomeric nature, while seemingly subtle, imparts distinct electronic, physical, and chemical properties that govern their biological function and synthetic utility.
The Structural and Electronic Basis for Spectroscopic Differentiation
The fundamental difference between the three diazine isomers is the relative positioning of the two nitrogen atoms within the aromatic ring. This structural variance directly dictates the molecule's symmetry, electron density distribution, and overall polarity—the very properties that are interrogated by spectroscopic methods.
-
Pyridazine (1,2-Diazine): Possesses C₂ᵥ symmetry. The adjacent, highly electronegative nitrogen atoms create a significant dipole moment and a unique electronic environment due to the interaction of their lone pairs.
-
Pyrimidine (1,3-Diazine): Also has C₂ᵥ symmetry. The nitrogen atoms are separated by a carbon atom, leading to a different distribution of electron density and a substantial dipole moment.
-
Pyrazine (1,4-Diazine): Belongs to the high-symmetry D₂ₕ point group. The nitrogen atoms are positioned opposite each other, resulting in a centrosymmetric molecule with a zero net dipole moment.
These intrinsic differences in symmetry and electronics are the primary reason we can distinguish them using spectroscopy.
Caption: Structures of the three diazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between the diazine isomers. By probing the magnetic environments of the ¹H and ¹³C nuclei, NMR provides direct evidence of molecular symmetry and connectivity.
Causality in NMR: Why Symmetry is Key
The number of unique signals in an NMR spectrum is directly related to the number of chemically non-equivalent nuclei in the molecule. Because each diazine isomer possesses a different level of symmetry, they produce strikingly different and easily interpretable NMR spectra.
-
¹H NMR Spectroscopy: The presence of electronegative nitrogen atoms deshields adjacent protons, shifting their signals downfield in the spectrum. The number of distinct proton environments is the primary diagnostic feature.
-
Pyrazine (D₂ₕ): Its high symmetry renders all four protons chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum.
-
Pyridazine (C₂ᵥ): Symmetry creates two sets of equivalent protons (H3/H6 and H4/H5). This leads to two distinct signals, typically appearing as multiplets due to coupling.
-
Pyrimidine (C₂ᵥ): This isomer has three unique proton environments: H2 (positioned between two nitrogens), H4/H6 (adjacent to one nitrogen), and H5 (between two carbons). This results in three distinct signals.[2]
-
-
¹³C NMR Spectroscopy: The same symmetry principles apply to the carbon nuclei. The deshielding effect of nitrogen is even more pronounced, with carbons directly bonded to nitrogen appearing significantly downfield.
-
Pyrazine (D₂ₕ): High symmetry results in only one signal for the four equivalent carbons.
-
Pyridazine (C₂ᵥ): Symmetry leads to two distinct signals for the two sets of equivalent carbons (C3/C6 and C4/C5).
-
Pyrimidine (C₂ᵥ): The three non-equivalent carbon positions (C2, C4/C6, and C5) produce three unique signals.[2]
-
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected NMR data for the diazine isomers. Chemical shifts are approximate and can vary with solvent and concentration.
| Isomer | Symmetry | ¹H Signals | Approx. ¹H δ (ppm) | ¹³C Signals | Approx. ¹³C δ (ppm) |
| Pyridazine | C₂ᵥ | 2 | H3/6: ~9.2, H4/5: ~7.7 | 2 | C3/6: ~151, C4/5: ~127 |
| Pyrimidine | C₂ᵥ | 3 | H2: ~9.2, H4/6: ~8.7, H5: ~7.4 | 3 | C2: ~159, C4/6: ~157, C5: ~122 |
| Pyrazine | D₂ₕ | 1 | H2/3/5/6: ~8.6 | 1 | C2/3/5/6: ~145 |
Data compiled from various spectroscopic resources. Specific shifts are illustrative.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This protocol outlines a standard procedure for obtaining a high-quality proton NMR spectrum, a self-validating system for ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diazine isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as residual solvent signals must not obscure analyte peaks. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. TMS is ideal as it is chemically inert and its signal appears at 0.00 ppm, away from most analyte signals.
-
Ensure the sample is fully dissolved. Vortex or gently sonicate if necessary.
-
-
Transfer to NMR Tube:
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field, compensating for drift. This is a crucial self-validation step for maintaining spectral accuracy over time.
-
Shimming: The magnetic field is homogenized (shimmed) across the sample volume. This process, often automated, minimizes peak broadening and distortion, ensuring sharp, well-defined signals. The quality of the shim is validated by the narrow linewidth of the reference signal (e.g., TMS).
-
Acquisition: Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). Acquire the Free Induction Decay (FID) signal over a number of scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative ratios of protons in each unique environment.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: The Fingerprint of Vibration
IR spectroscopy provides a unique vibrational "fingerprint" for each isomer. While some absorption bands, like aromatic C-H stretches, appear in similar regions for all three compounds, the key diagnostic information lies in the ring stretching and out-of-plane bending regions.
Causality in IR: Vibrational Modes and Electron Distribution
The positions of the nitrogen atoms alter the bond strengths and symmetry of the entire molecule, which in turn affects the frequencies at which different bonds vibrate.
-
Ring Stretching (1600-1400 cm⁻¹): This region contains complex vibrations from C=C and C=N stretching. The unique arrangement of these bonds in each isomer leads to a distinct pattern of absorption bands, making this region highly diagnostic.
-
C-H Bending (Out-of-Plane, 900-650 cm⁻¹): The out-of-plane C-H "wagging" vibrations are very sensitive to the substitution pattern on the aromatic ring. The number and position of adjacent hydrogen atoms on the ring determine the frequencies of these strong absorptions. The pattern of bands in this region is often the most reliable for distinguishing isomers via IR.[4]
A study of diazines isolated in solid argon found that while the π-electron systems in pyrazine and pyrimidine are strongly delocalized, pyridazine shows a greater degree of localization, with a more pronounced C=N double bond character.[1][5] This electronic difference manifests as subtle but measurable shifts in the vibrational frequencies.
Data Presentation: Key IR Absorption Frequencies
| Vibrational Mode | Pyridazine (cm⁻¹) | Pyrimidine (cm⁻¹) | Pyrazine (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Ring C=N, C=C Stretch | ~1575, 1445, 1410 | ~1585, 1570, 1465, 1400 | ~1580, 1525, 1480 |
| C-H Out-of-Plane Bend | ~760 | ~810, 740 | ~805 |
Frequencies are approximate and derived from literature data for neat or solution-phase samples.[1][5]
Experimental Protocol: Acquiring a KBr-Pellet IR Spectrum
-
Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. KBr is used as it is transparent to IR radiation in the typical analysis range. The grinding must be thorough to ensure the sample is finely dispersed, which prevents scattering of the IR beam.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet is a key validation checkpoint, indicating good sample dispersion and minimal light scattering.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber first. Then, record the sample spectrum. The instrument software automatically subtracts the background (containing signals from atmospheric CO₂ and H₂O) from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Analyze the positions, shapes, and intensities of the absorption bands.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions within the molecule, primarily n→π* (excitation of a non-bonding electron to an anti-bonding π orbital) and π→π* transitions.
Causality in UV-Vis: Molecular Orbitals and Isomerism
The relative energies of the molecular orbitals (n, π, π*) are sensitive to the positions of the nitrogen atoms. The interaction between the nitrogen lone pairs is particularly important.
-
In pyridazine , the two nitrogen lone pairs are close enough to interact, splitting into symmetric and anti-symmetric combinations. This splitting lowers the energy of the highest occupied molecular orbital (HOMO), affecting the n→π* transition energy.
-
In pyrimidine and pyrazine , the lone pairs are further apart, leading to weaker interaction and different orbital energies compared to pyridazine.
These differences result in distinct absorption maxima (λ_max) for the isomers. Gas-phase UV absorption spectra show that all three isomers absorb in the 200-380 nm range, consisting of broad continuum with less intense absorption bands.[6]
Data Presentation: UV-Vis Absorption Maxima
| Isomer | Solvent | π→π* λ_max (nm) | n→π* λ_max (nm) |
| Pyridazine | Cyclohexane | ~246 | ~340 |
| Pyrimidine | Cyclohexane | ~243 | ~298 |
| Pyrazine | Cyclohexane | ~260 | ~328 |
Data compiled from various spectroscopic resources.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., hexane, ethanol, water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[7] Ensure the sample is fully dissolved.[7]
-
Instrument Setup: Use a matched pair of quartz cuvettes (one for the sample, one for a solvent blank). Quartz is used because glass absorbs strongly in the UV region.
-
Blanking: Fill both cuvettes with the pure solvent and place them in the spectrophotometer. Run a baseline scan to zero the instrument, which corrects for any absorbance from the solvent or cuvettes. This is a critical self-validating step.
-
Measurement: Replace the solvent in the sample cuvette with the analyte solution. Scan across the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Mass Spectrometry: Differentiating by Fragmentation
While all three isomers have an identical molecular weight (C₄H₄N₂ = 80.08 g/mol ), their behavior upon ionization and subsequent fragmentation can be a powerful diagnostic tool, especially using Electron Ionization (EI).
Causality in MS: Molecular Ion Stability and Fragmentation Pathways
The stability of the molecular ion (M⁺˙) and the preferred fragmentation pathways are dictated by the underlying molecular structure. The weakest bonds or arrangements that can lead to stable neutral losses will dominate the spectrum.
-
Pyridazine: The most characteristic fragmentation is the loss of a stable N₂ molecule (28 Da) from the molecular ion, resulting in a strong peak at m/z 52. This is a direct consequence of the adjacent nitrogen atoms.
-
Pyrimidine & Pyrazine: These isomers cannot lose N₂. Their primary fragmentation pathway is the loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation for nitrogen-containing aromatic rings, leading to a prominent ion at m/z 53.[8][9]
The unique and facile loss of N₂ from pyridazine makes its mass spectrum fundamentally different and easily distinguishable from the other two isomers.
Caption: Key fragmentation pathways for diazine isomers.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample (solid or liquid) into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is vaporized in a high vacuum environment.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).
-
Fragmentation: The M⁺˙ is energetically unstable and undergoes fragmentation to form smaller, more stable ions. This pattern is highly reproducible for a given molecule under standard conditions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of pyrimidine, pyridazine, and pyrazine is a clear-cut process when the correct analytical techniques are applied systematically. Each method provides a unique piece of the structural puzzle, and together, they offer an irrefutable identification.
-
NMR spectroscopy stands as the most definitive single technique, with the number of signals in both ¹H and ¹³C spectra providing an unambiguous fingerprint of molecular symmetry.
-
Mass spectrometry offers a rapid and highly characteristic confirmation, particularly for identifying pyridazine through its unique loss of N₂.
-
IR and UV-Vis spectroscopy provide valuable supplementary data. The unique patterns in the IR fingerprint region and the distinct λ_max values in the UV-Vis spectrum serve as excellent corroborating evidence.
For the practicing chemist, a logical workflow would begin with NMR for a definitive structural assignment, followed by mass spectrometry for rapid confirmation of molecular weight and key fragmentation patterns. This dual-pronged approach ensures the highest level of confidence in structural elucidation, safeguarding the integrity of research and development endeavors.
References
- Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR.
-
Et-touhami, A., et al. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]
- Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.
-
Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available at: [Link]
- Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing.
-
Drabent, K., et al. (2011). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate. Available at: [Link]
-
Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Isomers? YouTube. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. article.sapub.org [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Performance Benchmark: Evaluating 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine Against Established EGFR Inhibitors
Introduction: The Rationale for a New EGFR Inhibitor Candidate
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably in non-small cell lung cancer (NSCLC).[2] Consequently, the development of EGFR inhibitors has been a cornerstone of targeted cancer therapy.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3][4] Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase ATP-binding site.[5] The novel compound, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine (hereafter designated as Cmpd-X), features this core structure, suggesting its potential as a kinase inhibitor. This guide provides a comprehensive framework for benchmarking the performance of Cmpd-X against clinically relevant EGFR inhibitors, offering a roadmap for its preclinical evaluation.
For this comparative analysis, we have selected two well-characterized EGFR inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible inhibitor of EGFR.[6][7]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that targets EGFR, HER2, and HER4.[8][9]
This guide will detail the experimental protocols necessary to ascertain the potency and cellular efficacy of Cmpd-X in direct comparison to these established drugs.
Mechanism of Action: A Comparative Overview
A fundamental aspect of this evaluation is understanding the distinct mechanisms by which these inhibitors interact with their target.
-
Gefitinib functions as a reversible, ATP-competitive inhibitor. It binds to the ATP-binding site within the EGFR kinase domain, preventing the autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation.[2][10]
-
Afatinib is an irreversible inhibitor that covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to a sustained downregulation of ErbB signaling.[11][12] This irreversible binding can be advantageous in overcoming certain forms of resistance observed with first-generation inhibitors.[9]
The inhibitory mechanism of Cmpd-X is currently unknown and will be partially elucidated through the binding and cellular assays described herein.
Experimental Benchmarking Workflow
A multi-faceted approach is essential for a thorough comparison. The following workflow outlines the key experimental stages, from initial target engagement to cellular response.
Caption: A streamlined workflow for the comprehensive evaluation of a novel inhibitor.
In Vitro Potency Assessment: Kinase Binding Affinity
The initial and most direct measure of an inhibitor's potency is its ability to bind to the isolated target kinase. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a sensitive and robust method for quantifying inhibitor binding.[13]
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 4X master dilution series of Cmpd-X, Gefitinib, and Afatinib in 100% DMSO.
-
Prepare a 2X mixture of the EGFR kinase and the europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
-
-
Assay Procedure: [14]
-
In a 384-well plate, add 4 µL of the 4X compound dilutions.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).
-
Cellular Efficacy: Inhibition of Cancer Cell Proliferation
Demonstrating that a compound can inhibit the proliferation of cancer cells that are dependent on EGFR signaling is a critical next step. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15]
Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding:
-
Seed EGFR-dependent human non-small cell lung cancer cells (e.g., HCC827, which harbors an EGFR exon 19 deletion) into a 96-well opaque-walled plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Cmpd-X, Gefitinib, and Afatinib. Include a vehicle control (DMSO).
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure: [16]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated cells and plot the results to determine the GI50 value (the concentration of inhibitor that causes a 50% reduction in cell growth).
-
Target Engagement in a Cellular Context: Western Blot Analysis
To confirm that the observed anti-proliferative effects are a direct result of EGFR inhibition, it is essential to analyze the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.[17]
Protocol: Western Blot for EGFR Signaling Pathway
-
Cell Treatment and Lysis:
-
Seed HCC827 cells and treat with Cmpd-X, Gefitinib, and Afatinib at their respective GI50 concentrations for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer: [18]
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Comparative Performance Data
The following tables summarize hypothetical but plausible data from the described experiments, providing a clear comparison between Cmpd-X and the known inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Cmpd-X | EGFR | 15.2 |
| Gefitinib | EGFR | 25.5 |
| Afatinib | EGFR | 1.8 |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | GI50 (nM) |
| Cmpd-X | HCC827 | 45.7 |
| Gefitinib | HCC827 | 60.1 |
| Afatinib | HCC827 | 5.3 |
Table 3: Downstream Signaling Inhibition
| Compound | p-EGFR Inhibition | p-Akt Inhibition | p-ERK Inhibition |
| Cmpd-X | +++ | ++ | ++ |
| Gefitinib | +++ | ++ | ++ |
| Afatinib | +++ | +++ | +++ |
| (+++ indicates strong inhibition, ++ indicates moderate inhibition) |
Signaling Pathway Context
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for the compounds being tested.
Caption: EGFR signaling pathway and points of therapeutic intervention.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to benchmark the performance of a novel pyrimidine-based compound, this compound, against established first and second-generation EGFR inhibitors. The presented protocols for in vitro binding, cellular proliferation, and pathway modulation assays provide a solid foundation for a comprehensive preclinical evaluation.
The hypothetical data suggest that Cmpd-X exhibits potent and on-target activity, with an efficacy profile potentially superior to the first-generation inhibitor, Gefitinib. While not as potent as the irreversible inhibitor Afatinib, its performance warrants further investigation.
Future studies should expand upon this framework to include:
-
Kinase selectivity profiling: Assessing the activity of Cmpd-X against a broad panel of kinases to determine its selectivity.
-
Evaluation against resistant mutations: Testing the efficacy of Cmpd-X in cell lines harboring EGFR resistance mutations, such as T790M.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of Cmpd-X in xenograft models of NSCLC.
-
Pharmacokinetic and toxicological profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound.
By following this structured and self-validating approach, researchers can confidently and efficiently characterize novel inhibitor candidates, accelerating the path towards new and improved targeted therapies.
References
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
National Institutes of Health. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]
-
National Institutes of Health. (n.d.). Afatinib. StatPearls - NCBI Bookshelf. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC - NIH. Available at: [Link]
-
National Institutes of Health. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Gefitinib. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available at: [Link]
-
Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway,... ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). [Mechanism of action and preclinical development of afatinib]. PubMed. Available at: [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. OUS-research.no. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Abstract 1364: Novel 4-(pyrimidin-2-yl)morpholines targeting the colchicine-binding site of tubulin. Request PDF - ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Afatinib. Wikipedia. Available at: [Link]
-
National Institutes of Health. (n.d.). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. PMC - NIH. Available at: [Link]
-
ResearchGate. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... Download Scientific Diagram - ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]
-
(n.d.). Determination of Drug-Kinase Residence Time in a Homogenous, Low-Volume Format. Available at: [Link]
-
National Institutes of Health. (n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]
-
ASCO Publications. (2018). Afatinib in Previously Untreated Metastatic NSCLC With Nonresistant EGFR Mutations. JCO Oncology Practice. Available at: [Link]
-
National Institutes of Health. (2011). Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents. PubMed. Available at: [Link]
-
AACR Journals. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. Available at: [Link]
-
Drugs.com. (2024). How does Gilotrif (afatinib) work? Drugs.com. Available at: [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Institutes of Health. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Available at: [Link]
-
YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Afatinib - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Afatinib in EGFR Mutated Metastatic NSCLC - The ASCO Post [ascopost.com]
- 13. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine
This guide provides essential safety and handling protocols for 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, a heterocyclic compound utilized in various research and development applications. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following procedures are based on established best practices for handling structurally related pyrimidine derivatives and are designed to ensure a high level of safety in the laboratory.[1][2][3][4][5]
The pyrimidine core is a common motif in biologically active molecules, and as such, all novel derivatives should be handled with care, assuming potential biological activity and associated hazards until proven otherwise. The primary hazards associated with similar pyrimidine compounds include skin, eye, and respiratory tract irritation.[2][4]
Hazard Assessment and Engineering Controls
A thorough risk assessment is paramount before commencing any work with this compound. Given the lack of specific toxicological data, a cautious approach is warranted.
Primary Engineering Control: Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood.[2] This primary engineering control is critical for minimizing the inhalation of any potential vapors or aerosols. Ensure the fume hood has a tested and adequate face velocity.
Secondary Controls:
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]
-
Eyewash Stations and Safety Showers: Ensure unobstructed access to a functional eyewash station and safety shower. All personnel should be familiar with their operation.[6][7]
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical to prevent direct contact with the chemical.[8][9] The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields | Nitrile or neoprene gloves (double gloving recommended) | Lab coat | N95 respirator if weighing outside of a fume hood is unavoidable |
| Preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double gloving recommended) | Lab coat | Not generally required when working in a fume hood |
| Running reactions and work-up | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double gloving recommended) | Lab coat | Not generally required when working in a fume hood |
| Handling spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
Step-by-Step PPE Protocol:
-
Donning: Before entering the designated work area, don a lab coat, followed by safety glasses or goggles. Wash and dry hands thoroughly before putting on the inner pair of gloves. Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
During Use: Inspect gloves for any signs of degradation or puncture before and during use. If any contamination of the outer glove occurs, remove it immediately and replace it with a new one.
-
Doffing: To prevent cross-contamination, remove PPE in the following order: outer gloves, lab coat, inner gloves, and finally, eye protection. Dispose of gloves and any other contaminated disposable PPE in the appropriate chemical waste container. Wash hands thoroughly with soap and water after removing all PPE.
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is essential.
Workflow Diagram for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Pre-use Inspection: Visually inspect the container of this compound for any signs of damage or leakage before moving it to the fume hood.
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers and weigh it into a tared container within the fume hood.
-
Solution Preparation: Add the solvent to the container with the compound slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible while monitoring the reaction's progress.
-
Post-reaction Work-up: All work-up procedures, such as extractions and purifications, must be conducted in the fume hood.
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3]
-
Remove any contaminated clothing while continuing to flush.
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][3]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealable container for chemical waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, paper towels, and absorbent materials, in a clearly labeled solid waste container.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.
References
- RIFM. (2024). RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS registry number 16510-27-3. Fragrance Journal.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Allied Universal. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]
-
HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
AERU. (2025). 1-(4,6-dimethoxypyrimidine-2-yl)-2,4-diketo-7-trifluoro-methyl-1,2,3,4-tetrahydropyridol(2,3-d)pyrimidine (Ref: IN JV460). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]
-
EHS Daily Advisor. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
AERU. (2025). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. asmg.com [asmg.com]
- 7. support.hpe.com [support.hpe.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. falseguridad.com [falseguridad.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
